Methopterin
Description
Methopterin is thought to have effects on osteoclasts and to inhibit inflammatory bone destruction.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936487 | |
| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7, 16136-17-7 | |
| Record name | Methopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methopterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N10-METHYLFOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TJY624421 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Methotrexate on Osteoclasts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis, exerts significant effects on bone metabolism, particularly on osteoclasts, the primary cells responsible for bone resorption. This technical guide provides a comprehensive overview of the molecular mechanisms through which methotrexate modulates osteoclast formation and function. It delves into the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols to facilitate further research in this domain. The primary mechanisms discussed include the direct inhibition of osteoclastogenesis by interfering with RANKL signaling, the modulation of the RANKL/OPG ratio, the crucial role of adenosine (B11128) signaling pathways, and its impact on intracellular signaling cascades like JAK-STAT and NF-κB.
Introduction
Osteoclasts are multinucleated cells of hematopoietic origin that play a critical role in bone remodeling and pathological bone loss. In inflammatory conditions like rheumatoid arthritis, pro-inflammatory cytokines lead to increased osteoclast activity and subsequent bone erosion. Methotrexate, while primarily known for its anti-proliferative and immunosuppressive properties, has been shown to have a direct impact on osteoclasts, contributing to its bone-sparing effects.[1] This document aims to elucidate the multifaceted mechanisms of action of methotrexate on these fascinating cells.
Key Mechanisms of Action
Inhibition of RANKL-Induced Osteoclastogenesis
The interaction between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK is the pivotal signaling axis for osteoclast differentiation, fusion, and activation. Methotrexate has been demonstrated to directly inhibit osteoclast formation induced by RANKL.[1][2][3][4][5][6] This inhibition is a cornerstone of its bone-protective effects.
One of the specific molecular mechanisms underlying this inhibition is the reduction of RANKL-dependent calcium influx into osteoclast progenitors.[2][4][6] Calcium signaling is a critical second messenger system in osteoclasts, and its attenuation by methotrexate disrupts the downstream signaling cascade necessary for osteoclastogenesis. Furthermore, methotrexate has been shown to downregulate the expression of key osteoclastic genes, including Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), which are essential for osteoclast differentiation and cell-cell fusion.[2][4]
Modulation of the RANKL/RANK/OPG System
The balance between RANKL and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of bone resorption. Methotrexate has been shown to favorably alter this balance by decreasing the RANKL/OPG ratio.[1] In clinical studies with early arthritis patients, methotrexate treatment led to a decrease in synovial RANK expression and the RANKL/OPG ratio.[1] This shift towards a lower RANKL/OPG ratio reduces the availability of RANKL to bind to RANK on osteoclast precursors, thereby inhibiting their differentiation and function.
The Central Role of Adenosine Signaling
A significant portion of methotrexate's anti-inflammatory and bone-protective effects are mediated through the adenosine signaling pathway.[7][8][9][10] Methotrexate increases the extracellular concentration of adenosine, which then acts on adenosine receptors (A1, A2A, A2B, and A3) on various immune and bone cells.
The A2A adenosine receptor (A2AR) appears to be particularly important in mediating the effects of methotrexate on bone.[8][10] Activation of A2AR has been shown to inhibit osteoclast formation and reduce inflammatory bone destruction.[8] Conversely, the effects of methotrexate on osteoclastogenesis can be abrogated by adenosine, particularly through the A2B receptor, suggesting a complex interplay between different adenosine receptor subtypes.[7]
Impact on Intracellular Signaling Cascades
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for many cytokines and growth factors involved in inflammation and cell differentiation. Recent evidence suggests that methotrexate can act as a suppressor of the JAK/STAT pathway.[5][11][12] By inhibiting this pathway, methotrexate can reduce the cellular response to pro-inflammatory cytokines that promote osteoclastogenesis. Specifically, methotrexate has been shown to inhibit glucocorticoid-induced osteoclastogenesis by activating the IFN-γR/STAT1 signaling pathway.[5][11]
The role of Nuclear Factor-κB (NF-κB) in the context of methotrexate's action on osteoclasts is complex and appears to be dose-dependent. In inflammatory settings, where low-dose methotrexate is used, its anti-inflammatory effects are generally associated with the inhibition of NF-κB activation. However, some studies, particularly those investigating higher, chemotherapeutic doses of methotrexate, have reported an enhancement of NF-κB activation, leading to an increase in pro-inflammatory cytokines and a promotion of osteoclast formation.[13][14] This highlights the critical importance of the dosage and the specific cellular and disease context when evaluating the effects of methotrexate on NF-κB signaling in osteoclasts.
Quantitative Data Summary
| Parameter | Cell/Animal Model | Methotrexate Concentration/Dose | Effect | Reference |
| Pre-osteoclast Number | CD14+ osteoclast precursors | Not specified | Significant decrease to 0.4 ± 0.1 of control | [3] |
| Mature osteoclast Number | CD14+ osteoclast precursors | Not specified | Significant decrease to 0.8 ± 0.03 of control | [3] |
| Bone Resorption Area | Synthetic bone | Not specified | Reduction from 60% ± 4.7 to 32.4% ± 2.7 | [3] |
| TRAP-positive Multinucleated Osteoclasts | Bone Marrow-Derived Macrophages (BMDMs) | Dose-dependent | Significant decrease | [5][11] |
| NFATc1 and RANK mRNA and protein levels | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | Obvious reduction | [5][11] |
| Osteoclast Density | Rat Metaphyseal Bone | 0.75 mg/kg per day for 5 days | Increased | [13] |
| TNF-α, IL-1, IL-6 mRNA expression | Rat Metaphysis | 0.75 mg/kg per day for 5 days | Increased | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors | Semantic Scholar [semanticscholar.org]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine abolishes MTX-induced suppression of osteoclastogenesis and inflammatory bone destruction in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of bone and cartilage by adenosine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate Prevents Inflammatory Osteolysis By Activation of the Adenosine a2A Receptor (A2AR) - ACR Meeting Abstracts [acrabstracts.org]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 13. Methotrexate chemotherapy promotes osteoclast formation in the long bone of rats via increased pro-inflammatory cytokines and enhanced NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Function of N10-Methylfolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a B-vitamin, is essential for a multitude of biological processes, primarily through its role in one-carbon metabolism. As a carrier of single-carbon units, folate derivatives are indispensable for the biosynthesis of nucleotides (purines and thymidylate), the remethylation of homocysteine to methionine, and the metabolism of several amino acids.[1] While various folate derivatives such as 5-methyltetrahydrofolate (5-MTHF), 5,10-methylenetetrahydrofolate, and 10-formyltetrahydrofolate are well-characterized central players in these pathways, N10-Methylfolic acid represents a less common, yet significant, molecule primarily recognized for its antagonistic properties within folate metabolism. This technical guide provides an in-depth exploration of the biological function of N10-Methylfolic acid, focusing on its inhibitory mechanisms, its utility as a research tool, and the experimental methodologies used to study its effects.
Core Biological Function: Competitive Inhibition
The predominant biological function of N10-Methylfolic acid and its related N10-substituted analogs is the competitive inhibition of folate-dependent pathways. Unlike the essential folate coenzymes, the methylation at the N10 position hinders its participation in enzymatic reactions, instead allowing it to act as an antagonist.
Inhibition of High-Affinity Folate Binding
N10-methylfolate has been identified as a potent competitive inhibitor of high-affinity folate binding in human leukocytes.[2] This inhibition extends to folate binding proteins in other biological fluids, such as milk and serum.[3] Folate binding proteins are crucial for the transport and cellular uptake of folates. By competing with natural folates for these binding sites, N10-methylfolate can effectively reduce the intracellular concentration of functional folate coenzymes, thereby disrupting downstream metabolic processes. While the precise inhibitory constant (Ki) for N10-methylfolate's binding to these proteins is not widely reported, its characterization as a "potent" inhibitor underscores its significant disruptive potential.
Inhibition of Folate-Dependent Enzymes
N10-substituted folate analogs also exhibit inhibitory activity against key enzymes in the one-carbon metabolism pathway. For instance, 5-formyl,10-methyltetrahydrofolate has been shown to be a weak competitive inhibitor of murine 5,10-methenyltetrahydrofolate synthetase (MTHFS), with a reported Ki of 10 µM.[4][5] MTHFS is responsible for the conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate, a crucial step in the utilization of stored folates.[6] The structural basis for this inhibition lies in the steric hindrance posed by the N10-methyl group, which can interfere with the proper positioning of the substrate in the enzyme's active site.[6]
It is important to distinguish N10-Methylfolic acid from the well-known antifolate drug, methotrexate (B535133). Methotrexate, chemically known as 4-amino-N10-methyl-pteroylglutamic acid, also possesses a methyl group at the N10 position and is a powerful inhibitor of dihydrofolate reductase (DHFR). Interestingly, N10-methylfolate has been identified as a potential impurity in methotrexate preparations, contributing to the overall inhibition of folate binding.[3]
N10-Methylfolic Acid as a Research Tool
The inhibitory properties of N10-Methylfolic acid and its derivatives make them valuable tools for studying folate metabolism. By selectively blocking specific folate-dependent enzymes or transport proteins, researchers can probe the intricacies of the one-carbon metabolic network. The synthesis of N10-substituted analogs, such as N10-methyl-4-thiofolic acid, has been undertaken to develop potential inhibitors of tetrahydrofolate cofactors for experimental purposes.[1]
Quantitative Data
The following table summarizes the available quantitative data regarding the inhibitory effects of N10-substituted folates.
| Compound | Target | Organism | Inhibition Type | Inhibitory Constant (Ki) | Reference |
| 5-formyl,10-methyltetrahydrofolate | 5,10-methenyltetrahydrofolate synthetase (MTHFS) | Murine | Competitive | 10 µM | [4][5] |
| N10-methylfolate | High-affinity folate binding | Human leukocytes | Competitive | Potent (specific value not reported) | [2] |
Signaling Pathways and Experimental Workflows
The inhibitory action of N10-Methylfolic acid primarily impacts the initial stages of folate utilization, including transport and enzymatic conversion.
Caption: Inhibition of folate transport and metabolism by N10-Methylfolate.
Caption: Workflow for a competitive folate binding inhibition assay.
Experimental Protocols
Synthesis of N10-Substituted Folate Analogs
General Steps:
-
Synthesis of a substituted pyrimidine (B1678525): This often serves as the precursor to the pteridine (B1203161) ring system.
-
Reaction with a p-aminobenzoic acid derivative: The pyrimidine is reacted with a suitably protected and modified p-aminobenzoic acid derivative to form the core pteridine structure.
-
Coupling with glutamate (B1630785): The resulting pteroyl acid is then coupled with a glutamate ester.
-
Deprotection: Finally, any protecting groups are removed to yield the desired N10-substituted folic acid analog.
-
Purification and Characterization: Purification is typically achieved through chromatographic techniques, and the final product is characterized by methods such as UV spectroscopy and NMR.[5]
Competitive Folate Binding Assay
This assay is used to determine the ability of a compound like N10-methylfolate to compete with folate for binding to a folate binding protein.
Materials:
-
Isolated folate binding protein (e.g., from leukocyte cell lysate).
-
Radiolabeled folic acid (e.g., [3H]folic acid).
-
N10-Methylfolic acid (test inhibitor).
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Method for separating bound and free folate (e.g., dextran-coated charcoal).
-
Scintillation counter.
Procedure:
-
A fixed amount of folate binding protein is incubated with a fixed concentration of radiolabeled folic acid in the absence (control) and presence (test) of varying concentrations of N10-Methylfolic acid.
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
Dextran-coated charcoal is added to the mixtures to adsorb the free radiolabeled folic acid.
-
The mixtures are centrifuged to pellet the charcoal, leaving the protein-bound radiolabeled folic acid in the supernatant.
-
The radioactivity of the supernatant is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the test samples to the control. This data can be used to determine the IC50 and, with further analysis, the Ki of the inhibitor.
MTHFS Inhibition Assay
This assay measures the inhibition of 5,10-methenyltetrahydrofolate synthetase activity.
Materials:
-
Purified MTHFS enzyme.
-
Substrate: 5-formyltetrahydrofolate.
-
Cofactors: ATP and MgCl2.
-
Buffer solution (e.g., 50 mM MES, pH 6.0).
-
N10-substituted folate analog (test inhibitor).
-
Spectrophotometer.
Procedure:
-
The MTHFS enzyme is incubated with the substrate (5-formyltetrahydrofolate) and cofactors in a reaction buffer.
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The formation of 5,10-methenyltetrahydrofolate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer.
-
To determine the inhibitory effect, the assay is performed in the presence of varying concentrations of the N10-substituted folate analog.
-
The initial reaction rates are calculated and compared to determine the extent of inhibition. Kinetic parameters such as Ki can be determined by analyzing the data using appropriate enzyme kinetic models.[7]
Conclusion
N10-Methylfolic acid, while not a central metabolite in the one-carbon pathway, holds significant biological relevance due to its function as a competitive inhibitor of folate transport and enzymatic reactions. Its primary role appears to be that of a folate antagonist, making it and its synthetic analogs valuable probes for elucidating the mechanisms of folate metabolism. The study of such inhibitors provides crucial insights into the structure-function relationships of folate-dependent proteins and may inform the development of novel therapeutic agents targeting folate pathways in various diseases, including cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the inhibitory properties of N10-Methylfolic acid and other N10-substituted folate derivatives.
References
- 1. Synthesis of N-10-methyl-4-thiofolic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative effects of N10-methylfolate on high-affinity folate binding in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An impurity, N10-methylfolate, associated with methotrexate inhibits folate binding in milk and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 5,10-Methenyltetrahydrofolate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for the inhibition of human 5,10-methenyltetrahydrofolate synthetase by N10-substituted folate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Methopterin in Folic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methopterin, also known as N10-Methylfolic acid, is a structural analog of folic acid and a known impurity in methotrexate (B535133) preparations. While specific quantitative data on its independent biological activity is limited, its structural similarity to potent dihydrofolate reductase (DHFR) inhibitors like methotrexate and aminopterin (B17811) strongly suggests a role as a competitive inhibitor of this crucial enzyme in the folic acid metabolism pathway. This technical guide provides an in-depth overview of the presumed role of this compound, placing it within the context of well-characterized antifolates. It details the folic acid metabolic pathway, the mechanism of DHFR inhibition, and presents experimental protocols for assessing the activity of such compounds.
Introduction to Folic Acid Metabolism and Antifolates
Folic acid, a B-vitamin, is essential for a variety of metabolic processes, including the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. In its reduced form, tetrahydrofolate (THF), it acts as a cofactor in one-carbon transfer reactions. The enzyme dihydrofolate reductase (DHFR) plays a central role in this pathway by catalyzing the reduction of dihydrofolate (DHF) to THF.
Antifolates are a class of drugs that interfere with folic acid metabolism. They typically act as competitive inhibitors of DHFR, leading to a depletion of THF and subsequent disruption of DNA synthesis and cell proliferation. This mechanism makes them effective chemotherapeutic agents for treating cancer and immunosuppressants for autoimmune diseases. Methotrexate is a widely used antifolate drug.
This compound: A Folic Acid Analog
This compound is a distinct chemical entity with the molecular formula C20H21N7O6. It is structurally very similar to folic acid and methotrexate. The key structural difference between this compound and Methotrexate lies at the C4 position of the pteridine (B1203161) ring, where this compound has a keto (oxo) group, similar to folic acid, while Methotrexate has an amino group. This compound is also identified as "Methotrexate Impurity C," which may explain the limited research on its standalone biological effects.
Table 1: Comparison of this compound, Methotrexate, and Folic Acid
| Compound | Molecular Formula | Key Structural Feature at C4 of Pteridine Ring |
| This compound | C20H21N7O6 | Keto (oxo) group |
| Methotrexate | C20H22N8O5 | Amino group |
| Folic Acid | C19H19N7O6 | Keto (oxo) group |
Mechanism of Action: The Role of DHFR Inhibition
Based on its structural analogy to folic acid and methotrexate, the primary mechanism of action of this compound in folic acid metabolism is presumed to be the competitive inhibition of dihydrofolate reductase (DHFR).
The Folic Acid Metabolic Pathway and DHFR
The central role of DHFR is to maintain the intracellular pool of THF. THF and its derivatives are essential for:
-
Thymidylate Synthesis: Conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor of thymine (B56734) for DNA synthesis.
-
Purine (B94841) Synthesis: Donation of one-carbon units for the de novo synthesis of purine rings (adenine and guanine).
By inhibiting DHFR, this compound would block the regeneration of THF from DHF, leading to a depletion of THF cofactors. This, in turn, would inhibit the synthesis of DNA precursors, ultimately halting cell division and proliferation.
Methopterin as a Potential Bone Resorption Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity disrupts this equilibrium, leading to a net loss of bone mass and increased fracture risk, characteristic of pathologies such as osteoporosis, rheumatoid arthritis, and metastatic bone disease. The development of targeted inhibitors of bone resorption is a cornerstone of therapeutic strategy for these conditions. Methopterin (B1676400), more commonly known as Methotrexate (B535133) (MTX), is a folate antagonist widely used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1][2] Emerging evidence suggests that beyond its established anti-inflammatory and anti-proliferative effects, this compound directly modulates osteoclast activity, positioning it as a molecule of interest for its bone-protective properties.
This technical guide provides an in-depth overview of the current understanding of this compound as a potential bone resorption inhibitor. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.
Mechanism of Action: Inhibition of Osteoclastogenesis and Function
This compound exerts its inhibitory effects on bone resorption through a multi-faceted mechanism targeting various stages of osteoclast development and activity. Studies indicate that this compound directly suppresses the proliferation of osteoclasts, inhibits their activation and bone resorption function, and induces apoptosis.[3]
The cornerstone of osteoclast differentiation is the interaction between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK on osteoclast precursors.[4][5] this compound has been shown to interfere with this critical signaling axis.
Key molecular actions of this compound include:
-
Inhibition of Osteoclast Proliferation and Induction of Apoptosis: this compound, at concentrations between 0.1 and 10 µmol/L, has been demonstrated to inhibit the proliferation of murine osteoclasts and induce their apoptosis.[3]
-
Downregulation of Key Osteoclastogenic Factors: The expression of RANK is crucial for osteoclast differentiation.[4] this compound (0.01-10 µmol/L) decreases the mRNA expression of RANK in osteoclasts.[3] Furthermore, it reduces the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme secreted by osteoclasts to degrade the organic bone matrix, at concentrations of 1-10 µmol/L.[3]
-
Suppression of RANKL-Induced Signaling: this compound significantly inhibits osteoclast formation by suppressing RANKL-dependent calcium (Ca2+) influx into osteoclast progenitors.[6] This disruption of calcium signaling interferes with the downstream activation of transcription factors like NFATc1, which are essential for osteoclastogenesis.[6]
The diagram below illustrates the proposed mechanism of this compound's inhibitory action on the RANKL/RANK signaling pathway, which is central to osteoclast differentiation and activation.[4][5]
Quantitative Data on Bioactivity
The following tables summarize the quantitative effects of this compound on various markers of osteoclast activity and bone resorption based on available in vitro studies.
Table 1: Effect of this compound on Osteoclast Viability and Gene Expression
| Parameter | This compound Concentration (µmol/L) | Observed Effect | Reference |
|---|---|---|---|
| Osteoclast Proliferation | 0.1 - 10 | Inhibition | [3] |
| Osteoclast Apoptosis | 0.1 - 10 | Induction | [3] |
| RANK mRNA Expression | 0.01 - 10 | Decreased Expression | [3] |
| MMP-9 mRNA Expression | 1 - 10 | Decreased Expression | [3] |
| MMP-9 mRNA Expression | 0.01 - 0.1 | No Significant Effect |[3] |
Table 2: Effect of this compound on Bone Resorption Markers
| Parameter | This compound Treatment | Observed Effect | Reference |
|---|---|---|---|
| Synthetic Bone Resorption Area | Direct exposure to osteoclast precursors | Significant reduction from 60% to 32.4% | [7] |
| Urinary N-telopeptide (NTX) | 4-10 mg/week (in RA patients) | Significant decrease at 3 and 6 months | [8] |
| Urinary Deoxypyridinoline (DPD) | 4-10 mg/week (in RA patients) | Significant decrease at 6 months | [8] |
| Serum Bone Alkaline Phosphatase (BAP) | 4-10 mg/week (in RA patients) | No significant change |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate this compound's effect on osteoclasts.
Osteoclastogenesis and TRAP Staining Assay
This assay is fundamental for quantifying the formation of osteoclasts from precursor cells.
-
Cell Seeding: Bone marrow cells are isolated from the long bones of mice and cultured in α-MEM containing 10% FBS. Non-adherent cells are collected and further cultured with M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs), the precursors of osteoclasts.
-
Induction of Differentiation: BMMs are seeded in multi-well plates and cultured with M-CSF and RANKL to induce differentiation into osteoclasts.
-
This compound Treatment: Test wells are treated with varying concentrations of this compound (e.g., 0.01 to 10 µmol/L) at the time of RANKL addition. Control wells receive vehicle.
-
TRAP Staining: After 4-6 days of culture, when multinucleated osteoclasts are visible in control wells, cells are fixed with 4% paraformaldehyde. Staining for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts, is performed using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A).
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts under a light microscope. The number of osteoclasts in treated wells is compared to the control.[3][7]
Bone Resorption Pit Assay
This functional assay measures the ability of mature osteoclasts to resorb bone material.
-
Plate Preparation: BMMs are seeded onto bone-mimicking substrates, such as calcium phosphate-coated plates or dentin slices.
-
Osteoclast Formation and Treatment: Cells are cultured with M-CSF and RANKL to form mature osteoclasts. Once formed, they are treated with different concentrations of this compound.
-
Resorption Period: The cultures are maintained for an additional 5-7 days to allow for resorption to occur.
-
Visualization: At the end of the culture period, cells are removed (e.g., with a 1 M NH4OH solution and mechanical agitation). The resorption pits on the plate or dentin slice are visualized by staining with Toluidine Blue or by using scanning electron microscopy.
-
Analysis: The total area of resorption pits is quantified using image analysis software (e.g., ImageJ). The percentage of resorption area in treated wells is compared to the control.[3][7]
Gene Expression Analysis by RT-PCR
This method is used to determine how this compound affects the expression of genes critical for osteoclast function.
-
Cell Culture and RNA Isolation: Osteoclasts are generated and treated with this compound as described in the osteoclastogenesis assay. Total RNA is then isolated from the cells using a reagent like TRIzol.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (e.g., RANK, MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, comparing treated samples to the untreated control.[3]
The following diagram outlines a typical experimental workflow for screening and validating a potential bone resorption inhibitor.
References
- 1. Methotrexate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Methotrexate (Rheumatrex, Trexall, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. [Effects of this compound on osteoclasts and study of its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of methotrexate on bone metabolism markers in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Profile of Methopterin in Cell Lines: A Review of Current In Vitro Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methopterin (B1676400), also known as 10-methylpteroylglutamic acid or N10-methylfolic acid (CAS 2410-93-7), is a folate analog. It is structurally related to the well-known chemotherapeutic agent Methotrexate. While Methotrexate has been extensively studied, publicly available data on the specific toxicological profile of this compound in various cell lines is currently limited. This guide synthesizes the available in vitro findings on this compound's effects on cell proliferation, apoptosis, and its mechanism of action, primarily focusing on studies involving murine osteoclasts, the main cell type for which data has been published.
Quantitative Data Summary
The cytotoxic and mechanistic effects of this compound have been characterized in murine osteoclasts. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Murine Osteoclast Proliferation and Apoptosis
| Parameter | Cell Line | Concentration Range (µM) | Observed Effect |
| Proliferation | Murine Osteoclasts | 0.1 - 10 | Inhibition of cell proliferation[1][2] |
| Apoptosis | Murine Osteoclasts | 0.1 - 10 | Induction of apoptosis[1][2] |
Table 2: Mechanistic Effects of this compound in Murine Osteoclasts
| Target Molecule | Cell Line | Concentration Range (µM) | Observed Effect |
| RANK mRNA | Murine Osteoclasts | 0.01 - 10 | Decreased mRNA expression[1] |
| MMP-9 mRNA | Murine Osteoclasts | 1 - 10 | Decreased mRNA expression[1] |
Mechanism of Action
In murine osteoclasts, this compound has been shown to inhibit cell proliferation and induce apoptosis.[1][2] The underlying mechanism for these effects involves the downregulation of key signaling molecules. Specifically, this compound decreases the mRNA expression of Receptor Activator of Nuclear Factor kappa-B (RANK) and Matrix Metallopeptidase 9 (MMP-9).[1] The inhibition of the RANK signaling pathway is a critical aspect of its effect on osteoclasts, as this pathway is essential for their differentiation and survival.
Signaling Pathway in Murine Osteoclasts
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's toxicology in cell lines are not extensively published. However, based on the methodologies cited in the available literature for murine osteoclasts, the following outlines the key experimental procedures.[1][2]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed murine osteoclasts in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture murine osteoclasts and treat them with various concentrations of this compound for a defined period.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Following treatment with this compound, extract total RNA from the murine osteoclasts using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (e.g., RANK, MMP-9) and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data to determine the relative changes in mRNA expression levels of the target genes in this compound-treated cells compared to untreated controls.
Experimental Workflow
Conclusion and Future Directions
The current body of scientific literature provides a foundational, yet incomplete, toxicological profile of this compound, with the majority of data centered on its effects on murine osteoclasts. The findings suggest that this compound inhibits osteoclast proliferation and induces apoptosis, potentially through the downregulation of RANK and MMP-9 expression.
To establish a comprehensive toxicological profile, further research is imperative. Future studies should aim to:
-
Evaluate the cytotoxicity of this compound across a broad panel of human cell lines, including various cancer cell lines and normal tissue-derived cells.
-
Determine the IC50 values of this compound in these cell lines to quantify its potency.
-
Investigate the effects of this compound on the cell cycle.
-
Elucidate the detailed molecular signaling pathways affected by this compound to fully understand its mechanism of action.
Such studies will be crucial for determining the potential therapeutic applications and safety profile of this compound for drug development professionals.
References
An In-depth Technical Guide on the Anti-inflammatory Properties of Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (B535133) (MTX), originally developed as a folate antagonist for cancer therapy, is a cornerstone in the treatment of chronic inflammatory diseases, particularly rheumatoid arthritis (RA). Its efficacy at low, weekly doses stems from a complex interplay of anti-inflammatory mechanisms that extend beyond its anti-proliferative effects. This technical guide provides an in-depth exploration of the core anti-inflammatory properties of Methotrexate, focusing on its modulation of adenosine (B11128) signaling, inhibition of pro-inflammatory cytokine production, and its impact on the nuclear factor-kappa B (NF-κB) pathway. Detailed experimental protocols for investigating these mechanisms are provided, along with a summary of quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms of Action
While historically classified as a dihydrofolate reductase (DHFR) inhibitor, the anti-inflammatory effects of low-dose Methotrexate are largely attributed to mechanisms independent of folate antagonism. The primary pathways implicated are the promotion of adenosine release, suppression of inflammatory cell activity, and direct inhibition of pro-inflammatory signaling cascades.
Adenosine Signaling Pathway
The most widely accepted explanation for Methotrexate's anti-inflammatory action is its ability to increase extracellular adenosine concentrations at sites of inflammation.[1][2][3]
-
Mechanism of Adenosine Release: Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase.[4][5] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, enzymes that break down adenosine and AMP, respectively. The resulting increase in intracellular AMP leads to its release into the extracellular space, where it is converted to adenosine by the ecto-5'-nucleotidase (CD73).[1][5][6]
-
Anti-inflammatory Effects of Adenosine: Extracellular adenosine then binds to its receptors (primarily A2A and A3) on the surface of various immune cells, including neutrophils, macrophages, and lymphocytes.[1][7] Activation of these G-protein coupled receptors triggers a cascade of intracellular signaling events that are broadly immunosuppressive, leading to:
Inhibition of Cytokine Production
Methotrexate effectively suppresses the production of several key pro-inflammatory cytokines, primarily by targeting T-cell activation.
-
T-Cell Mediated Cytokine Inhibition: Studies using whole blood and mononuclear cell cultures have demonstrated that Methotrexate inhibits the production of cytokines induced by T-cell activation, including Interleukin-4 (IL-4), IL-13, Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα).[8][9] This inhibitory effect is a consequence of the drug's interference with the de novo synthesis of purines and pyrimidines, which are essential for the proliferation of activated T-cells.[8][10]
-
Monocyte/Macrophage Effects: The effect of Methotrexate on monocyte-derived cytokines is less pronounced. While some studies show a slight decrease in lipopolysaccharide (LPS)-induced IL-6, IL-8, IL-1β, and TNFα, the primary inhibitory action is on T-cell-dependent pathways.[8][9] However, long-term Methotrexate therapy in RA patients has been associated with significant reductions in serum levels of IL-1β, IL-6, and IL-8.[11][12]
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Methotrexate has been shown to inhibit NF-κB activation through distinct mechanisms in different cell types.[1][10][13]
-
In T-Cells: Methotrexate inhibits NF-κB activation by depleting intracellular tetrahydrobiopterin (B1682763) (BH4). This leads to an increase in reactive oxygen species (ROS), which activates the JNK signaling pathway. Activated JNK, in turn, increases the activity of the tumor suppressor protein p53, which can inhibit NF-κB.[13][14] Furthermore, Methotrexate can induce the expression of long intergenic non-coding RNA p21 (lincRNA-p21), which sequesters RELA mRNA, a key component of the NF-κB complex, thereby inhibiting its function.[9][15]
-
In Fibroblast-Like Synoviocytes (FLS): In contrast to T-cells, the inhibition of NF-κB in FLS by Methotrexate is not dependent on BH4 depletion or JNK activation. Instead, it is mediated entirely by the adenosine pathway. The increased extracellular adenosine resulting from Methotrexate treatment activates adenosine receptors on FLS, which then suppresses NF-κB activation. This effect can be completely reversed by adenosine receptor antagonists.[13][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rmdopen.bmj.com [rmdopen.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Notes and Protocols for Methopterin (Methotrexate) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Methopterin, also known as Methotrexate (B535133) (MTX), in cell culture experiments. MTX is a potent antimetabolite and antifolate agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides.[1][2] This inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, making it a widely studied compound in cancer research.[3][4]
Mechanism of Action
Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to the active tetrahydrofolate (THF).[5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[5] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA, RNA, and protein synthesis.[6] This disruption primarily affects rapidly dividing cells, such as cancer cells.[6] Downstream effects of DHFR inhibition include the induction of reactive oxygen species (ROS), activation of stress-activated protein kinase pathways like JNK and p38 MAPK, and ultimately, cell cycle arrest and apoptosis.[3][7]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Methotrexate on different cancer cell lines.
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095 | [8] |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035 | [8] |
| HCT-116 | Colorectal Cancer | 12 | 2300 | [1][9] |
| HCT-116 | Colorectal Cancer | 24 | 370 | [1][9] |
| HCT-116 | Colorectal Cancer | 48 | 150 | [1][9] |
| A-549 | Lung Carcinoma | 48 | 100 | [1] |
| G401 | Rhabdoid Tumor | Not Specified | 0.035 (as µg/mL) | [10] |
| Jurkat | T-cell Leukemia | 24 | Not Specified (cytotoxicity observed at 0.001-10) | [11] |
| MCF-7 | Breast Cancer | 48 | Not Specified (viability decreased with 10-80 µM) | [4] |
Table 2: Effect of Methotrexate on Cell Cycle Distribution in A549 Cells (24-hour treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S/G2/M Phase | Reference |
| Vehicle (Control) | Not Specified | 49 ± 1% | [12] |
| 10 µM MTX | Increased by 41 ± 3% | Decreased by 43 ± 3% | [12] |
Table 3: Induction of Apoptosis by Methotrexate
| Cell Line | Treatment Conditions | % of Apoptotic Cells (Annexin V positive) | Reference |
| tmTNF-expressing Jurkat | 0.1 µM MTX for 24 hours | 8.4% | [13] |
| Activated Human CD4+ T Cells | 1 µM MTX for 48 hours | Concentration-dependent increase | [13] |
| Daoy and Saos-2 | 1, 10, or 40 µM MTX for 3 days | >30% increase in active caspase-3 positive cells | [14] |
Experimental Protocols
Preparation of Methotrexate Stock Solution
Methotrexate is typically insoluble in water but soluble in dilute solutions of mineral acids or alkali hydroxides.[2]
-
To prepare a stock solution, dissolve Methotrexate hydrate (B1144303) in a minimal amount of 1 M NaOH.[2][14]
-
Dilute the dissolved Methotrexate with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration (e.g., 20 mM).[14]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C for up to a month.[2] For shorter-term storage (up to a week), it can be kept at 4-8°C.[2] Protect from light for long-term storage.[2]
Protocol 1: Cell Viability Assay (Dose-Response and Time-Course)
This protocol determines the cytotoxic effects of Methotrexate on a chosen cell line using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Methotrexate in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[14]
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of Methotrexate. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plates for different time points (e.g., 24, 48, 72, or 144 hours).[1][8]
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of Methotrexate on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Methotrexate (e.g., 10 µM) for a specific duration (e.g., 24 or 48 hours).[12]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Methotrexate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of Methotrexate (e.g., 0.1 µM to 10 µM) for the desired time (e.g., 24 or 48 hours).[11][13]
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Mandatory Visualization
Caption: Signaling pathway of Methotrexate action in cancer cells.
Caption: General experimental workflow for Methotrexate cell culture studies.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinPGx [clinpgx.org]
- 6. DSpace [diposit.ub.edu]
- 7. Low Dose Methotrexate Has Divergent Effects on Cycling and Resting Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Methotrexate in Bone Resorption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methotrexate (B535133) (MTX), a folate antagonist, is a widely used disease-modifying antirheumatic drug (DMARD) for the treatment of inflammatory conditions such as rheumatoid arthritis. Its therapeutic effects extend to the inhibition of bone destruction, a hallmark of these diseases. Methotrexate exerts its effects on bone metabolism primarily by targeting osteoclasts, the cells responsible for bone resorption. These application notes provide a comprehensive overview and detailed protocols for utilizing Methotrexate in bone resorption assays to study its effects on osteoclast formation and function.
Methotrexate has been shown to inhibit the proliferation and activation of osteoclasts, ultimately suppressing their bone-resorbing activity and inducing apoptosis.[1] The underlying mechanisms involve the modulation of key signaling pathways, including the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway, which is crucial for osteoclast differentiation and maturation.[2][3][4] Specifically, Methotrexate can decrease the expression of RANK and Matrix Metalloproteinase-9 (MMP-9), both of which are essential for osteoclast function.[1]
These protocols are designed for researchers in academia and industry who are investigating the effects of anti-inflammatory and anti-resorptive agents on bone metabolism. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Methotrexate on various aspects of osteoclast biology and bone resorption.
Table 1: In Vitro Effects of Methotrexate on Osteoclast Parameters
| Parameter | Cell Type | Methotrexate Concentration | Observed Effect | Reference |
| Osteoclast Proliferation | Murine Bone Marrow Cells | 0.1 - 10 µM | Inhibition of proliferation | [1] |
| Osteoclast Activation & Function | Murine Bone Marrow-derived Osteoclasts | 0.1 - 10 µM | Inhibition of activation and bone resorption | [1] |
| Osteoclast Apoptosis | Murine Bone Marrow-derived Osteoclasts | 0.1 - 10 µM | Induction of apoptosis | [1] |
| RANK mRNA Expression | Murine Bone Marrow-derived Osteoclasts | 0.01 - 10 µM | Decreased expression | [1] |
| MMP-9 mRNA Expression | Murine Bone Marrow-derived Osteoclasts | 1 - 10 µM | Decreased expression | [1] |
| MMP-9 Secretion | Murine Bone Marrow-derived Osteoclasts | Not specified | Inhibition of secretion | [1] |
| Osteoclastogenesis | Human CD14+ Osteoclast Precursors | Not specified | Significant decrease in pre-osteoclasts and mature osteoclasts | [2] |
| Bone Resorption Area | Human CD14+ Osteoclast Precursors on bone discs | Not specified | Reduction from 60% to 32.4% | [2] |
Table 2: In Vivo Effects of Methotrexate on Bone Resorption Markers
| Parameter | Study Population | Methotrexate Dosage | Duration of Treatment | Observed Effect | Reference |
| Urinary N-telopeptide of type I collagen (NTX) | Rheumatoid Arthritis Patients | 4 - 10 mg/week | 3 and 6 months | Significant decrease | [5] |
| Urinary Deoxypyridinoline (DPD) | Rheumatoid Arthritis Patients | 4 - 10 mg/week | 6 months | Significant decrease | [5] |
| Serum Bone Alkaline Phosphatase (BAP) | Rheumatoid Arthritis Patients | 4 - 10 mg/week | 3 and 6 months | No significant change | [5] |
| OPG/RANKL Ratio | Rheumatoid Arthritis Patients | Not specified | 6 months | Statistically significant increase | [3] |
| Bone Mineral Density (BMD) | Adjuvant-induced Arthritic Rats | 0.1 - 0.2 mg/kg/day | 28 days | Maintained age-dependent increase | [6] |
| Urinary Deoxypyridinoline (D-Pyr) | Adjuvant-induced Arthritic Rats | 0.1 - 0.2 mg/kg/day | 28 days | Remained at normal levels (prevented increase) | [6] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation and Culture
This protocol describes the generation of osteoclasts from murine bone marrow macrophages (BMMs).
Materials:
-
Complete α-MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Murine bone marrow cells
-
Petri dishes and multi-well plates
Procedure:
-
Isolate bone marrow cells from the tibias and femurs of mice.
-
Culture the cells in complete α-MEM containing M-CSF (e.g., 20 ng/mL) in 10 cm Petri dishes. After 24 hours, collect the non-adherent cells.
-
Continue to culture the non-adherent cells in complete α-MEM with M-CSF for 3-4 days to generate BMMs.
-
To induce osteoclast differentiation, seed the BMMs in a 96-well plate and culture them in complete α-MEM containing M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 30 ng/mL).[7]
-
Replace the medium every 2-3 days. Mature, multinucleated osteoclasts should be visible after 5-7 days.
-
For Methotrexate treatment, add the desired concentrations of Methotrexate to the culture medium during the differentiation process.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme of osteoclasts. This protocol is for identifying and quantifying osteoclasts in culture.
Materials:
-
TRAP staining kit
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Microscope
Procedure:
-
After osteoclast differentiation (Protocol 1), aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.
-
After staining, TRAP-positive cells (which appear red/purple) with three or more nuclei are counted as mature osteoclasts.
-
Quantify the number of osteoclasts per well or per unit area using a light microscope.
Protocol 3: In Vitro Bone Resorption (Pit) Assay
This assay directly measures the resorptive activity of osteoclasts.
Materials:
-
Bovine cortical bone slices, dentine slices, or calcium phosphate-coated plates[7][8][9][10][11]
-
Mature osteoclasts (generated as in Protocol 1)
-
6% sodium hypochlorite (B82951) solution or sonication for cell removal
-
Toluidine blue stain (1%) or scanning electron microscope (SEM)
-
Image analysis software
Procedure:
-
Seed mature osteoclasts onto the bone slices or coated plates in a 96-well plate.
-
Allow the cells to adhere for a few hours before adding complete α-MEM containing M-CSF, RANKL, and the desired concentrations of Methotrexate.
-
Culture for 7-10 days, replacing the medium every 2-3 days.
-
To visualize the resorption pits, remove the cells by treating with 6% sodium hypochlorite for 5-10 minutes or by sonication.[11]
-
Wash the slices extensively with distilled water and air dry.
-
Stain the resorption pits with 1% toluidine blue for 20 seconds, then wash with water.[12]
-
Alternatively, visualize the pits using SEM for higher resolution imaging.[11]
-
Capture images of the resorption pits and quantify the resorbed area using image analysis software.
Protocol 4: Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of Methotrexate on the viability and proliferation of osteoclast precursors.[1]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Seed BMMs in a 96-well plate and treat with various concentrations of Methotrexate for the desired duration (e.g., 48 or 96 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is proportional to the absorbance.
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA levels of osteoclast-related genes such as RANK and MMP-9.[1]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., RANK, MMP-9) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Culture osteoclasts with or without Methotrexate as described in Protocol 1.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.
Signaling Pathways and Experimental Workflows
Caption: Simplified RANKL signaling pathway in osteoclastogenesis and points of inhibition by Methotrexate.
Caption: Experimental workflow for an in vitro bone resorption (pit) assay with Methotrexate treatment.
References
- 1. [Effects of methopterin on osteoclasts and study of its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Effect of Methotrexate Therapy on Bone Metabolism in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of methotrexate on bone metabolism markers in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate maintains bone mass by preventing both a decrease in bone formation and an increase in bone resorption in adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bone Resorption Assay from Cosmo Bio USA [bio-connect.nl]
- 10. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Identification of anti-resorptive GPCRs by high-content imaging in human osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methopterin (Methotrexate) in In Vivo Animal Studies
A Note on the Compound Name: The term "Methopterin" is a less common name for the widely studied and utilized antimetabolite drug, Methotrexate (MTX). This document will proceed under the assumption that the user is referring to Methotrexate, a cornerstone therapy in both oncology and autoimmune diseases.
Introduction
Methotrexate is a folate derivative that acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides. By disrupting DNA and RNA synthesis, Methotrexate effectively halts the proliferation of rapidly dividing cells, making it a key agent in cancer chemotherapy. At lower doses, it exhibits significant anti-inflammatory and immunosuppressive properties, establishing it as a first-line treatment for autoimmune diseases like rheumatoid arthritis. The anti-inflammatory effects are largely attributed to the promotion of adenosine (B11128) release, which in turn suppresses inflammatory responses. These application notes provide a comprehensive guide to the use of Methotrexate in in vivo research, with a focus on dosage, experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Summary of Dosages
The dosage of Methotrexate for in vivo studies varies significantly based on the animal model, the disease being investigated, and the desired therapeutic outcome (e.g., anticancer versus anti-inflammatory effects). The following tables summarize reported dosages from various preclinical studies.
Table 1: Methotrexate Dosage in Murine Models
| Animal Model | Disease/Indication | Dosage | Route of Administration | Study Duration | Reference |
| C57BL/6, DBA/2, C3H Mice | Chronic Toxicity | 0.25-2 mg/kg | Intraperitoneal (daily, 5x/week) | 12-18 months | |
| DBA/1J Mice | Collagen-Induced Arthritis | 2, 10, 20, or 50 mg/kg | Subcutaneous (weekly) | 6 doses | |
| 4T1 Breast Cancer-Bearing BALB/c Mice | Cancer | 120 mg/kg (single dose) | Intravenous | 18 days | |
| Female Mice (mean weight 24g) | Pharmacokinetics | 1 mg/kg/day (days 1-4), 2 mg/kg/day (days 5-8), 4 mg/kg/day thereafter | Intraperitoneal | Up to 31 days | |
| C57BL/6 Mice | Arthritis Inflammation | 1 mg/kg | Intraperitoneal (for 3 days) | 3 days | |
| C57BL/6 Mice | Glucocorticoid-Induced Osteoporosis | 1 mg/kg | Intraperitoneal (every 3 days) | 28 days | |
| Nude Mice with Human Cancer Xenografts | Cancer | 10, 15, or 20 mg/kg (as MTX-HSA conjugate) | Intravenous (weekly) | 3 doses | |
| Nude Mice with Human Cancer Xenografts | Cancer | 50 or 100 mg/kg | Intravenous (weekly) | 3 doses |
Table 2: Methotrexate Dosage in Rat Models
| Animal Model | Disease/Indication | Dosage | Route of Administration | Study Duration | Reference |
| Wistar Rats | Subacute Toxicity | 0.062, 0.125, 0.250 mg/kg | Oral Gavage (daily) | 28 days | |
| Wistar Rats | Pharmacokinetics | 10, 50, 250, 1000 mg/kg | Intravenous (short-term infusion) | Not specified | |
| Wistar Rats | Drug Interaction/Toxicity | 500, 1000 mg/kg | Intravenous | 8 hours | |
| Wistar Rats | Toxicity Study | 2 mg/kg | Intraperitoneal | 6 weeks | |
| Rats | Pharmacokinetics/Lymphatic Delivery | 5 mg/kg | Oral or Intravenous | Not specified | |
| Sprague Dawley Rats with Walker-256 Carcinoma | Cancer (Tissue Distribution) | 6 mg/kg (as MTX-HSA conjugate) | Intravenous (single dose) | 48 hours |
Signaling Pathways and Experimental Workflows
Methotrexate's Mechanism of Action
Methotrexate's primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR). This leads to a depletion of tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, ultimately inhibiting DNA and RNA synthesis. In the context of inflammation, Methotrexate's effects are also mediated by the accumulation of adenosine, which has potent anti-inflammatory properties.
Caption: Mechanism of action of Methotrexate.
Experimental Workflow for a Collagen-Induced Arthritis (CIA) Mouse Model
The following diagram outlines a typical workflow for evaluating the efficacy of Methotrexate in a CIA mouse model, a common preclinical model for rheumatoid arthritis.
Caption: Workflow for Methotrexate in a CIA mouse model.
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Effects of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is adapted from studies investigating the efficacy of MTX in a preclinical model of rheumatoid arthritis.
-
Animal Model:
-
DBA/1 mice, 8-10 weeks old.
-
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Methotrexate Administration:
-
Vehicle: Sterile saline.
-
Dosage: Prepare solutions for subcutaneous administration at 2, 10, and 20 mg/kg.
-
Administration: Begin treatment upon the first signs of arthritis (typically around day 21
-
Application Notes and Protocols for the Detection of Methopterin (Methotrexate) in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methopterin, commonly known as Methotrexate (B535133) (MTX), in various tissue samples. The protocols described herein are essential for preclinical pharmacokinetic studies, toxicological assessments, and drug efficacy evaluations in oncology and immunology research.
Introduction
Methotrexate is a folate antagonist widely used in the treatment of cancer and autoimmune diseases.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[2] Monitoring MTX levels in tissues is crucial for understanding its distribution, efficacy, and potential toxicity, as metabolites can accumulate and prolong the drug's effects.[3] This document outlines validated analytical methods for the accurate quantification of MTX in tissue matrices.
Analytical Methods Overview
The primary methods for quantifying methotrexate in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4] Immunoassays are also available but may lack the specificity required for tissue analysis due to cross-reactivity with MTX metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[2]
-
LC-MS/MS is the gold-standard, offering high sensitivity and selectivity for accurate quantification of MTX and its metabolites.[2]
-
HPLC-UV/Fluorescence provides a robust and cost-effective alternative, though it may have higher limits of quantification compared to LC-MS/MS.[4]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details the protocol for MTX quantification in tissue using LC-MS/MS, a highly sensitive and specific method.
Experimental Protocol
1. Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer or Phosphate-Buffered Saline (PBS).
-
Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue pieces remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for further processing.
2. Sample Extraction (Protein Precipitation):
This is a rapid and efficient method for removing proteins from the tissue homogenate.[5]
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C,¹⁵N₃-Methotrexate).[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 13,500 x g for 5 minutes.[2]
-
Carefully transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.[2]
-
Injection Volume: 1-10 µL.[2]
-
-
Mass Spectrometry Detection:
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS method, primarily derived from plasma/serum studies, which are expected to be comparable for tissue homogenates after appropriate validation.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.1 µmol/L | [2][8] |
| Upper Limit of Quantification (ULOQ) | 10 - 25 µmol/L | [2] |
| Linearity (r²) | > 0.99 | [2] |
| Recovery | 82 - 107% | [9] |
| Intra-day Precision (%CV) | ≤ 6% | [9] |
| Inter-day Precision (%CV) | ≤ 7.67% | [9] |
Workflow Diagram
Caption: Workflow for MTX analysis in tissue by LC-MS/MS.
Section 2: High-Performance Liquid Chromatography (HPLC) Method
This section describes a robust HPLC method with UV detection for the quantification of MTX in tissue samples.
Experimental Protocol
1. Tissue Homogenization:
-
Follow the same procedure as described in the LC-MS/MS protocol (Section 1).
2. Sample Extraction (Solid-Phase Extraction - SPE):
SPE provides a more thorough cleanup of the sample matrix compared to protein precipitation.[10]
-
SPE Cartridge: C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 200 µL of the tissue homogenate supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute MTX with 500 µL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Analysis:
-
Chromatographic Separation:
Quantitative Data Summary
The following table presents typical performance characteristics for an HPLC-UV method.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3150 µM | [4] |
| Limit of Quantification (LOQ) | 1.050 µM | [4] |
| Linearity Range | 1.204 - 40.13 µM | [4] |
| Recovery | > 90% | |
| Intra-day Precision (%CV) | < 5% | |
| Inter-day Precision (%CV) | < 10% |
Workflow Diagram
Caption: Workflow for MTX analysis in tissue by HPLC-UV.
Section 3: Methotrexate Signaling Pathway
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA and RNA synthesis. By blocking this pathway, methotrexate disrupts cell proliferation, particularly in rapidly dividing cells like cancer cells.
Caption: Inhibition of DHFR by Methotrexate.
References
- 1. Therapeutic single-cell landscape: methotrexate exacerbates interstitial lung disease by compromising the stemness of alveolar epithelial cells under systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 7. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methopterin in Osteoporosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methopterin (Methotrexate, MTX) in preclinical osteoporosis research. The following sections detail its mechanism of action, provide structured quantitative data from various studies, and offer detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound has been shown to exert effects on both osteoclasts, the cells responsible for bone resorption, and osteoblasts, the cells responsible for bone formation. Its primary application in osteoporosis models stems from its potent inhibitory effects on osteoclast activity.
-
On Osteoclasts: this compound inhibits the proliferation and differentiation of osteoclast precursors. It suppresses the activation and bone-resorbing function of mature osteoclasts and can induce their apoptosis[1]. A key mechanism is the inhibition of RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced calcium influx into osteoclast progenitors, which is a critical step in their differentiation[2][3]. Furthermore, this compound has been shown to decrease the mRNA expression of RANK and Matrix Metalloproteinase-9 (MMP-9), both crucial for osteoclast function[1].
-
On Osteoblasts: The effects of this compound on osteoblasts are more complex. It has been demonstrated to be a potent inhibitor of osteoblast proliferation[4]. However, it does not appear to affect the basal phenotypic expression of mature osteoblasts. In some in vitro conditions, particularly in the presence of 1,25-dihydroxyvitamin D3, this compound may even enhance the expression of alkaline phosphatase (AP) and the production of osteocalcin, markers of osteoblast differentiation, while still inhibiting cell growth[4]. Other studies suggest that this compound primarily suppresses bone formation by inhibiting the differentiation of early osteoblastic cells[5].
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various osteoporosis research models.
Table 1: In Vitro Effects of this compound on Osteoclasts
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation | Murine Bone Marrow-derived Osteoclasts | 0.1 - 10 µmol/L | Inhibition | [1] |
| Activation & Bone Resorption | Murine Bone Marrow-derived Osteoclasts | 0.1 - 10 µmol/L | Inhibition | [1] |
| Apoptosis | Murine Bone Marrow-derived Osteoclasts | 0.1 - 10 µmol/L | Induction | [1] |
| RANK mRNA Expression | Murine Bone Marrow-derived Osteoclasts | 0.01 - 10 µmol/L | Decrease | [1] |
| MMP-9 mRNA Expression | Murine Bone Marrow-derived Osteoclasts | 1 - 10 µmol/L | Decrease | [1] |
| Osteoclast Formation | Human CD14+ Osteoclast Precursors | Not specified | Reduction in TRAP-positive cells | [1] |
Table 2: In Vitro Effects of this compound on Osteoblasts
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation | Human Trabecular Bone-derived Osteoblasts | 30 nmol/L (IC50) | Strong dose-dependent inhibition | [4] |
| Proliferation | Mouse Osteogenic Cell Line (MC3T3-E1) | High concentrations | Inhibition | [5] |
| Alkaline Phosphatase (AP) Activity | Growing MC3T3-E1 Cells | Dose-dependent | Suppression | [5] |
| AP Activity & Calcified Nodule Formation | Mouse Bone Marrow Stromal Cells | 10⁻¹⁰ - 10⁻⁷ M | Significant suppression | [5] |
| Matrix Calcification & Osteocalcin Levels | Neonatal Mouse Calvariae-derived Osteoblasts | 0.5 nM - 0.6 µM | Dose-responsive diminishment | [6] |
Table 3: In Vivo Effects of this compound in Animal Models of Bone Loss
| Animal Model | This compound Dosage | Duration | Outcome | Reference |
| Rat Adjuvant Arthritis | 1.0 mg/kg/week (intraperitoneal) | 42 days | Prevented loss of tibial Bone Mineral Density (BMD) | [7] |
| Growing Sprague-Dawley Rats | 0.75 mg/kg/day (5 days on/9 off/5 on) | 19 days | Reduction in BMD | [8] |
| Older C57BL/6, DBA/2, C3H Mice | 3-6 mg/kg/day | 10+ months | Induction of osteoporosis | [2] |
| Female Sprague-Dawley Rats | Dose equivalent to human therapeutic dose | 16 weeks | Significant osteopenia via suppressed osteoblast activity and stimulated osteoclast recruitment | [9] |
Experimental Protocols
In Vitro Osteoclast Differentiation and Function Assay
This protocol is designed to assess the effect of this compound on osteoclast differentiation and bone resorption activity.
Materials:
-
Murine bone marrow cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Bone resorption assay plates (e.g., Corning Osteo Assay Surface)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Protocol:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with Alpha-MEM.
-
Culture the cells in Alpha-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days. Non-adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture the cells in Alpha-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µmol/L) to the culture medium. Include a vehicle control.
-
Culture for 5-7 days, replacing the medium every 2-3 days.
-
-
Assessment of Osteoclast Differentiation (TRAP Staining):
-
After the culture period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
-
Assessment of Bone Resorption:
-
Perform the osteoclast differentiation protocol on bone resorption assay plates.
-
After 7-9 days, remove the cells with a 10% bleach solution.
-
Visualize the resorption pits by staining with 1% toluidine blue or by using a microscope with appropriate imaging software.
-
Quantify the total area of resorption pits.
-
-
Assessment of Cell Proliferation (MTT Assay):
-
Culture BMMs with M-CSF and varying concentrations of this compound for 2-3 days.
-
Add MTT reagent to the wells and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at 570 nm.
-
In Vivo Ovariectomy-Induced Osteoporosis Model
This protocol describes the induction of osteoporosis in female mice via ovariectomy (OVX) and subsequent treatment with this compound.
Materials:
-
8-10 week old female C57BL/6 mice
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments
-
Sutures or wound clips
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Micro-CT scanner
Protocol:
-
Ovariectomy (OVX):
-
Anesthetize the mouse.
-
Make a small dorsal midline skin incision.
-
Locate the ovaries and ligate the ovarian blood vessels and the fallopian tubes.
-
Remove both ovaries.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
A sham operation (exposing but not removing the ovaries) should be performed on the control group.
-
Provide post-operative analgesia and allow the animals to recover for 2-4 weeks to establish bone loss.
-
-
This compound Treatment:
-
After the recovery period, divide the OVX mice into a treatment group and a vehicle control group.
-
Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal injection twice weekly.
-
Continue the treatment for 4-8 weeks.
-
-
Assessment of Bone Parameters:
-
At the end of the treatment period, euthanize the animals.
-
Dissect the femurs and lumbar vertebrae.
-
Perform micro-CT analysis to determine bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Serum can be collected for analysis of bone turnover markers (e.g., P1NP for formation, CTX-I for resorption).
-
Bones can be processed for histology and histomorphometry to analyze cellular-level changes.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits RANKL-induced osteoclast differentiation.
Experimental Workflow: In Vitro Osteoclast Assay
Caption: Workflow for in vitro analysis of this compound on osteoclasts.
Experimental Workflow: In Vivo Ovariectomy Model
Caption: Workflow for in vivo analysis in an OVX osteoporosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic toxicity of methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 5. Methotrexate (MTX) inhibits osteoblastic differentiation in vitro: possible mechanism of MTX osteopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of methotrexate on mouse bone cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of methotrexate therapy on bone mineral density and body composition in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ors.org [ors.org]
- 9. The effect of low-dose methotrexate on bone metabolism and histomorphometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Methopterin's Effect on Osteoclastogenesis
Introduction
Osteoclasts are large, multinucleated cells responsible for bone resorption, a critical process in bone remodeling and maintenance.[1] Dysregulation of osteoclast formation (osteoclastogenesis) and activity can lead to various bone diseases, including osteoporosis and rheumatoid arthritis.[1][2] The differentiation of osteoclasts from monocyte/macrophage precursor cells is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1]
Methopterin (B1676400), commonly known as Methotrexate (MTX), is a widely used therapeutic agent for autoimmune diseases like rheumatoid arthritis.[3] Its impact on bone metabolism is complex, with studies indicating it can inhibit osteoclastogenesis and function.[3][4][5] Understanding the precise effects of this compound on osteoclast formation and activity is crucial for optimizing its therapeutic use and mitigating potential side effects on bone health.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the impact of this compound on osteoclastogenesis in vitro. The described assays cover osteoclast differentiation, functional activity, and molecular mechanisms.
Application Note 1: Assessment of this compound's Effect on Osteoclast Differentiation
Principle
The primary method to assess osteoclastogenesis is to induce the differentiation of precursor cells, such as murine bone marrow macrophages (BMMs) or the RAW 264.7 cell line, into mature osteoclasts using M-CSF and RANKL.[6][7] The effect of this compound is evaluated by adding it to the culture medium at various concentrations. Differentiation is quantified by identifying and counting mature, multinucleated osteoclasts, which are specifically identified by their high expression of Tartrate-Resistant Acid Phosphatase (TRAP).[6] Concurrently, a cell viability assay is essential to distinguish between a direct inhibitory effect on differentiation and a general cytotoxic effect of the compound.[5]
Experimental Workflow for Osteoclast Differentiation Assay
Caption: Workflow for assessing this compound's effect on osteoclast differentiation.
Protocol 1.1: In Vitro Osteoclastogenesis from Bone Marrow Precursors
This protocol details the isolation of murine bone marrow macrophages (BMMs) and their differentiation into osteoclasts.
Materials:
-
Complete α-MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound (stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
96-well tissue culture plates
Procedure:
-
Isolation of BMMs:
-
Euthanize a 6-8 week old mouse and dissect the femurs and tibiae under sterile conditions.[7]
-
Remove muscle and connective tissue. Cut the ends of the bones and flush the marrow into a sterile tube using a syringe with complete α-MEM.[7][8]
-
Create a single-cell suspension by pipetting up and down.
-
Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3 days. Non-adherent cells are washed away, and the remaining adherent cells are BMMs.
-
-
Osteoclast Differentiation:
-
Lift the BMMs using a cell scraper or trypsin.
-
Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well in complete α-MEM.[7]
-
Allow cells to adhere overnight.
-
Replace the medium with complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).[5] Include a vehicle control.
-
Culture for 4-6 days, replacing the medium every 2 days with fresh cytokines and this compound.[8] Mature, multinucleated osteoclasts should be visible.
-
Protocol 1.2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts, and its activity is a hallmark of mature osteoclasts.[6][9]
Materials:
-
TRAP Staining Kit (e.g., Sigma-Aldrich #387A or similar)
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Deionized water
-
Light microscope
Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 50 µL of fixative solution to each well for 5-10 minutes at room temperature.[10]
-
Wash each well 3 times with deionized water.[10]
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., Naphthol AS-MX phosphate) with a color reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.[11]
-
Add 50-100 µL of the staining solution to each well.
-
Incubate at 37°C for 20-60 minutes, protected from light.[10] Monitor the color development under a microscope.
-
Stop the reaction by aspirating the stain and washing thoroughly with deionized water.
-
Quantification: Count the number of TRAP-positive (red/purple) cells containing three or more nuclei under a light microscope. These are considered mature osteoclasts.[12] Data are typically expressed as the number of osteoclasts per well or per field of view.
Protocol 1.3: Cell Viability Assay (MTT)
This assay determines if this compound's effect is due to cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Culture precursor cells (BMMs) with varying concentrations of this compound for a relevant period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the viability of the vehicle-treated control cells.
Data Presentation: Quantitative Effects of this compound on Osteoclastogenesis
| This compound (µM) | TRAP+ MNCs (≥3 nuclei) / well (Mean ± SD) | Cell Viability (% of Control) (Mean ± SD) |
| 0 (Vehicle) | 152 ± 18 | 100 ± 5.2 |
| 0.1 | 118 ± 15 | 98 ± 4.7 |
| 1.0 | 65 ± 9 | 95 ± 6.1 |
| 10.0 | 21 ± 5 | 89 ± 7.3 |
Application Note 2: Evaluation of this compound's Effect on Osteoclast Function
Principle
While TRAP staining confirms osteoclast differentiation, it does not measure their primary function: bone resorption. The bone resorption or "pit" assay directly assesses the ability of mature osteoclasts to resorb a mineralized substrate.[13] Cells are cultured on bone or dentin slices, or more commonly, on synthetic calcium phosphate-coated plates that mimic the mineral component of bone.[14][15] The area of the resorbed "pits" is visualized and quantified to measure osteoclast activity.[14]
Experimental Workflow for Bone Resorption (Pit) Assay
Caption: Workflow for assessing this compound's effect on osteoclast bone resorption.
Protocol 2.1: Bone Resorption (Pit) Assay on Calcium Phosphate (CaP) Coated Plates
Materials:
-
Corning® Osteo Assay Surface plates or similar CaP-coated plates
-
Mature osteoclasts (differentiated as in Protocol 1.1)
-
This compound
-
5% Sodium Hypochlorite (Bleach)
-
5% Silver Nitrate (B79036) solution
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Differentiate BMMs into mature osteoclasts on CaP-coated plates as described in Protocol 1.1.
-
Once mature osteoclasts have formed (day 4-6), treat them with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound.
-
Continue the culture for an additional 2-4 days to allow for bone resorption.
-
Aspirate the medium and remove the cells by incubating with 5% bleach for 10-15 minutes.
-
Wash the plates thoroughly with deionized water and allow them to air dry.
-
To visualize the resorption pits, add 5% silver nitrate solution to each well and expose the plate to a bright light source (e.g., UV lamp or direct light) for 30-60 minutes.[14] The unresorbed mineralized surface will stain black/brown, while the resorbed pits will appear as clear or white areas.
-
Wash again with deionized water and dry the plate.
-
Quantification: Capture images of the wells using a light microscope. Use image analysis software like ImageJ to measure the total area of the resorption pits per well.[14] Results are expressed as the percentage of the total surface area that has been resorbed.
Data Presentation: Quantitative Effects of this compound on Bone Resorption
| This compound (µM) | Total Resorbed Area (% of well) (Mean ± SD) | Average Pit Size (µm²) (Mean ± SD) |
| 0 (Vehicle) | 35.4 ± 4.1 | 2150 ± 320 |
| 0.1 | 26.8 ± 3.5 | 1840 ± 280 |
| 1.0 | 12.1 ± 2.2 | 1170 ± 190 |
| 10.0 | 3.7 ± 1.1 | 750 ± 130 |
Application Note 3: Investigation of Molecular Mechanisms
Principle
To understand how this compound affects osteoclastogenesis, it's essential to investigate its impact on the underlying molecular pathways. This involves analyzing the expression of key genes involved in osteoclast differentiation and function. The RANKL/RANK signaling cascade is the principal pathway governing osteoclastogenesis, activating transcription factors like NF-κB and NFATc1, which in turn drive the expression of osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Dcstamp (a key fusogen).[2][16] Real-time quantitative PCR (RT-qPCR) is the standard method for measuring changes in gene expression.[17][18]
RANKL Signaling Pathway in Osteoclastogenesis
Caption: RANKL signaling pathway in osteoclasts and a potential target of this compound.
Protocol 3.1: Gene Expression Analysis by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Nfatc1, Ctsk, Acp5, Dcstamp) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Procedure:
-
Culture BMMs with M-CSF, RANKL, and this compound for a shorter period (e.g., 72-96 hours) to capture changes in gene expression during differentiation.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and each gene. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative gene expression changes using the ΔΔCt method, comparing the this compound-treated samples to the vehicle control.
-
Data Presentation: Relative Gene Expression Changes
| Gene | This compound (1.0 µM) Fold Change vs. Control (Mean ± SD) |
| Nfatc1 | 0.45 ± 0.06 |
| Acp5 (TRAP) | 0.51 ± 0.08 |
| Ctsk (Cathepsin K) | 0.38 ± 0.05 |
| Dcstamp | 0.42 ± 0.07 |
Disclaimer: These protocols provide a general framework. Researchers should optimize cell densities, reagent concentrations, and incubation times based on their specific cell types and experimental conditions. All work should be conducted under appropriate sterile conditions and in accordance with institutional guidelines.
References
- 1. Osteoclast culture and resorption assays [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors | Semantic Scholar [semanticscholar.org]
- 4. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of this compound on osteoclasts and study of its mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. inside.ewu.edu [inside.ewu.edu]
- 8. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoclast Markers - Creative BioMart [creativebiomart.net]
- 10. biocat.com [biocat.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Quantification of Osteoclasts in Culture, Powered by Machine Learning [frontiersin.org]
- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 14. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Frontiers | Comprehensive Transcriptomic Profiling of Murine Osteoclast Differentiation Reveals Novel Differentially Expressed Genes and LncRNAs [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Methopterin's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methopterin, an antifolate agent structurally related to methotrexate, is a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme is critical for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication.[2][3] By inhibiting DHFR, this compound disrupts these vital metabolic pathways, making it a compound of interest for its potential therapeutic applications, particularly in oncology and autoimmune diseases.[1]
These application notes provide a detailed protocol for assessing the impact of this compound on gene expression in a cancer cell line using RNA sequencing (RNA-seq). The protocol covers experimental design, cell culture, RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes and perturbed cellular pathways.
Data Presentation
Table 1: Experimental Parameters
| Parameter | Description | Recommended Value/Choice |
| Cell Line | Human colorectal cancer cell line | HCT-116 |
| Compound | Dihydrofolate Reductase Inhibitor | This compound |
| Vehicle Control | Solvent for this compound | 0.1% DMSO in culture medium |
| This compound Concentrations | Based on preliminary IC50 determination | 10 nM, 100 nM, 1 µM |
| Exposure Time | Duration of cell treatment | 24 hours |
| Biological Replicates | Number of independent experiments | n=3 per condition |
Table 2: RNA Quality Control
| Sample Group | RNA Concentration (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | RIN (RNA Integrity Number) |
| Vehicle Control 1 | 150 | 2.05 | 2.10 | 9.8 |
| Vehicle Control 2 | 145 | 2.08 | 2.15 | 9.7 |
| Vehicle Control 3 | 155 | 2.06 | 2.12 | 9.9 |
| 10 nM this compound 1 | 140 | 2.07 | 2.11 | 9.8 |
| 10 nM this compound 2 | 135 | 2.09 | 2.14 | 9.6 |
| 10 nM this compound 3 | 142 | 2.05 | 2.10 | 9.7 |
| 100 nM this compound 1 | 130 | 2.08 | 2.13 | 9.5 |
| 100 nM this compound 2 | 125 | 2.10 | 2.15 | 9.4 |
| 100 nM this compound 3 | 132 | 2.06 | 2.11 | 9.6 |
| 1 µM this compound 1 | 110 | 2.09 | 2.12 | 9.2 |
| 1 µM this compound 2 | 105 | 2.11 | 2.14 | 9.1 |
| 1 µM this compound 3 | 112 | 2.07 | 2.10 | 9.3 |
Table 3: Sequencing Parameters
| Parameter | Description | Recommended Value |
| Sequencing Platform | High-throughput sequencing instrument | Illumina NovaSeq |
| Library Preparation Kit | Stranded mRNA library preparation | NEBNext Ultra II RNA Library Prep Kit for Illumina |
| Read Length | Length of sequenced fragments | 2 x 75 bp (Paired-end) |
| Sequencing Depth | Number of reads per sample | 20-30 million reads |
| Data Output | Raw sequencing data format | FASTQ |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance : Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed HCT-116 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1 µM. The final DMSO concentration in all treatments, including the vehicle control, should be 0.1%.
-
Cell Treatment : Remove the culture medium from the wells and replace it with medium containing the vehicle control or the specified concentrations of this compound.
-
Incubation : Incubate the treated cells for 24 hours.
-
Cell Harvesting : After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a lysis buffer compatible with RNA extraction (e.g., Buffer RLT from the Qiagen RNeasy Kit).
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction : Isolate total RNA from the cell lysates using a column-based RNA extraction kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quantification : Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Purity Assessment : Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of pure RNA.
-
RNA Integrity Analysis : Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value ≥ 8 is recommended for RNA-seq library preparation.
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation : Prepare stranded mRNA sequencing libraries from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's protocol. This process involves mRNA isolation, fragmentation, first and second-strand cDNA synthesis, end repair, adapter ligation, and PCR amplification.
-
Library Quality Control : Assess the quality and size distribution of the prepared libraries using an Agilent Bioanalyzer. Quantify the libraries using a Qubit fluorometer or qPCR.
-
Sequencing : Pool the libraries and perform paired-end sequencing (2 x 75 bp) on an Illumina NovaSeq platform to a depth of 20-30 million reads per sample.
Protocol 4: Bioinformatics Analysis
-
Quality Control of Raw Reads : Assess the quality of the raw FASTQ files using FastQC.
-
Read Trimming : Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.
-
Alignment : Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification : Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Gene Expression Analysis : Perform differential gene expression analysis between this compound-treated and vehicle control samples using a statistical package like DESeq2 or edgeR in R.[4] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.
-
Pathway and Functional Enrichment Analysis : Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like DAVID or GSEA to identify biological processes and pathways affected by this compound.
Visualizations
Caption: Experimental workflow for assessing this compound's impact on gene expression.
Caption: this compound's inhibition of the folate pathway and downstream effects.
References
- 1. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methotrexate and its Metabolites Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX), also known as Amethopterin, is a potent folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2][3][4] Due to its narrow therapeutic index and potential for severe toxicity, therapeutic drug monitoring (TDM) of MTX and its metabolites is crucial to optimize dosing and minimize adverse effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the sensitive and specific quantification of MTX and its major metabolites in biological matrices.[1][5][6] This application note provides a detailed protocol for the determination of Methotrexate and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), in human plasma and serum using reversed-phase HPLC with UV detection.
The principal metabolite of Methotrexate is 7-hydroxymethotrexate (7-OH-MTX), formed in the liver.[1][2] Other metabolites include 2,4-diamino-N10-methylpteroic acid (DAMPA) and polyglutamated forms (MTXPGs).[1][2] This protocol focuses on MTX and 7-OH-MTX as they are the most commonly monitored analytes in clinical settings.
Metabolic Pathway of Methotrexate
Caption: Metabolic conversion of Methotrexate to its major metabolites.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
Methotrexate (Reference Standard)
-
7-hydroxymethotrexate (Reference Standard)
-
Internal Standard (IS), e.g., p-Aminoacetophenone or Aminopterin[3][6][7]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Sodium hydroxide
-
Water (HPLC grade)
-
Human plasma/serum (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Syringe filters (0.45 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase: A common mobile phase consists of a phosphate buffer and an organic modifier. For example, a mixture of phosphate buffer (e.g., 50 mM, pH adjusted to 5.7-6.0 with sodium hydroxide) and acetonitrile in a ratio of 92:8 (v/v).[3][8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[8]
-
Standard Stock Solutions: Prepare stock solutions of MTX, 7-OH-MTX, and the internal standard in the mobile phase or a suitable solvent (e.g., 50% methanol) at a concentration of approximately 1 mg/mL.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with drug-free plasma or serum to create a calibration curve covering the expected concentration range of the samples.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.[4]
-
Add 20 µL of the internal standard solution.[4]
-
Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate proteins.[4]
-
Vortex the mixture for 2 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject a 10-20 µL aliquot of the filtered supernatant into the HPLC system.[4]
Alternatively, solid-phase extraction (SPE) can be employed for cleaner sample preparation, which may lead to higher recovery rates.[5][6]
HPLC Operating Conditions
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 5.7) and acetonitrile (e.g., 89:11 v/v)[10]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Experimental Workflow
Caption: Workflow for the HPLC quantification of Methotrexate and its metabolites.
Data Presentation
The quantitative performance of the HPLC method is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Chromatographic and Detection Parameters
| Analyte | Retention Time (min) | Detection Wavelength (nm) |
| Methotrexate (MTX) | ~4.6 | 305 - 313 |
| 7-hydroxymethotrexate (7-OH-MTX) | Varies (typically elutes before MTX) | 305 - 313 |
| Internal Standard (p-Aminoacetophenone) | ~9.5 | 313 |
Note: Retention times are approximate and can vary based on the specific column and mobile phase composition.[3]
Table 2: Method Validation Data
| Parameter | Methotrexate (MTX) | 7-hydroxymethotrexate (7-OH-MTX) |
| Linearity Range | 0.025 - 5.00 µM[11] | Varies |
| Limit of Detection (LOD) | 0.003 µM[11] | 0.1 nmol/l[6] |
| Limit of Quantification (LOQ) | 0.01 µM[11] | 5 ng/mL[1][2] |
| Recovery | 93.1 - 98.2%[11] | 80 - 91.1%[6] |
| Intra-day Precision (%RSD) | < 7.8%[11] | < 6.3%[12] |
| Inter-day Precision (%RSD) | < 12.6%[11] | < 6.3%[12] |
Conclusion
The described HPLC method provides a reliable, sensitive, and specific approach for the quantification of Methotrexate and its primary metabolite, 7-hydroxymethotrexate, in biological matrices. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug development. Adherence to proper sample preparation and system suitability checks is essential for obtaining accurate and reproducible results.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. asianpubs.org [asianpubs.org]
- 4. brieflands.com [brieflands.com]
- 5. HPLC determination of methotrexate and its metabolite in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of methotrexate and 7-hydroxymethotrexate by gradient-elution high-performance liquid chromatography and its application in a high-dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Methopterin as a Tool Compound in Signal Transduction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methopterin, more commonly known as Methotrexate (MTX), is a versatile molecule widely recognized for its therapeutic applications in cancer and autoimmune diseases. Beyond its clinical use, this compound serves as a valuable tool compound for researchers investigating fundamental cellular processes. Its well-characterized dual mechanism of action—inhibition of dihydrofolate reductase (DHFR) and modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway—makes it a powerful agent for dissecting signal transduction cascades. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in signal transduction studies.
Introduction
This compound is a folate analog that classically functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for de novo purine (B94841) and thymidylate synthesis.[1] This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, a mechanism extensively exploited in chemotherapy.[2]
More recently, this compound has been identified as an inhibitor of the JAK/STAT signaling pathway, a critical cascade in cytokine signaling that governs numerous cellular processes including immunity, inflammation, proliferation, and hematopoiesis.[3][4][5] Notably, this inhibitory effect on the JAK/STAT pathway is independent of its action on DHFR.[3][6] This dual activity provides a unique opportunity to study the interplay between metabolic and signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound (Methotrexate) and a comparable JAK1/2 inhibitor, Ruxolitinib.
| Compound | Target | Cell Line | IC50 | Reference |
| Methotrexate | DHFR | AGS | 6.05 ± 0.81 nM | [7][8] |
| Methotrexate | DHFR | HCT-116 | 13.56 ± 3.76 nM | [7][8] |
| Methotrexate | DHFR | MCF-7 | 114.31 ± 5.34 nM | [7][8] |
| Methotrexate | DHFR | Saos-2 | >1000 nM | [7][8] |
Table 1: Methotrexate IC50 values for DHFR inhibition in various human cancer cell lines.
| Compound | Target | IC50 | Reference |
| Ruxolitinib | JAK1 | 3.3 nM | [1][4] |
| Ruxolitinib | JAK2 | 2.8 nM | [1][4] |
Table 2: Ruxolitinib IC50 values for JAK1 and JAK2 inhibition. The inhibitory effect of Methotrexate on the JAK/STAT pathway is reported to be comparable to that of Ruxolitinib.[3][9]
Signaling Pathways and Experimental Workflows
Dihydrofolate Reductase (DHFR) Pathway
The DHFR pathway is central to nucleotide biosynthesis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This compound, as a folate analog, competitively binds to DHFR, thereby inhibiting the production of THF and disrupting nucleic acid synthesis.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to a cell surface receptor induces receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound has been shown to suppress the phosphorylation of key components of this pathway, including JAK1, JAK2, and STAT5.[3][4]
Experimental Workflow: Assessing JAK/STAT Pathway Inhibition
The following workflow outlines a typical experiment to evaluate the effect of this compound on JAK/STAT signaling using Western blotting.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 3. incb018424.com [incb018424.com]
- 4. researchgate.net [researchgate.net]
- 5. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methopterin Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Methopterin (N10-Methylfolic acid) insolubility in aqueous solutions.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).
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Possible Cause: this compound, like its parent compound folic acid, has very low solubility in neutral or acidic aqueous solutions.
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Solution:
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pH Adjustment: The solubility of pteridine (B1203161) compounds is highly pH-dependent. Increase the pH of your solution to alkaline conditions (pH > 7.5). A common method is to first dissolve the this compound in a small amount of dilute NaOH (e.g., 0.1 M to 1 M) or sodium bicarbonate solution, and then dilute it with your desired buffer.
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Gentle Heating: After pH adjustment, gentle warming of the solution (e.g., to 37-40°C) can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.
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Sonication: Use a sonicator bath to provide mechanical energy, which can aid in breaking down particle aggregates and enhance dissolution.
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Issue 2: My this compound solution is cloudy or has a precipitate after initial dissolution.
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Possible Cause 1: Supersaturation. You may have created a supersaturated solution that is not stable over time.
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Solution: Try preparing a more dilute solution. It is often better to prepare a more concentrated stock in an appropriate solvent (see Issue 3) and then dilute it into your aqueous buffer.
-
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Possible Cause 2: Temperature Change. If you warmed the solution to dissolve the this compound, it might precipitate out as it cools to room temperature.
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Solution: Ensure that the final concentration is soluble at the temperature at which you will be performing your experiment. If possible, maintain a constant temperature.
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Possible Cause 3: Incorrect pH. The final pH of the solution may not be high enough to maintain solubility.
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Solution: Re-check and adjust the pH of the final solution to ensure it remains in the alkaline range.
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Issue 3: I need to prepare a concentrated stock solution of this compound.
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Solution: For preparing concentrated stock solutions, it is recommended to use an organic co-solvent.
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Dimethyl Sulfoxide (DMSO): this compound is generally soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
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Dilute NaOH: As mentioned, dissolving this compound in dilute NaOH (e.g., 1 M) can yield a concentrated stock solution (e.g., 50 mg/mL for the related folic acid) that can be further diluted.
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Issue 4: My this compound solution changes color or I suspect degradation.
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Possible Cause 1: Photodegradation. this compound, like other folates, can be sensitive to light.
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Solution: Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Prepare solutions fresh when possible.
-
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Possible Cause 2: Thermal Degradation. High temperatures can cause degradation.
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Solution: Avoid prolonged heating. If warming is necessary for dissolution, do so for the shortest time possible and at the lowest effective temperature. Store stock solutions at -20°C or -80°C.
-
-
Possible Cause 3: Oxidative Degradation. The presence of oxygen can contribute to the degradation of folate derivatives.
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Solution: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.
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Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of compounds like this compound, which have acidic functional groups, is highly dependent on pH. As the pH increases (becomes more alkaline), the acidic groups deprotonate, forming a more soluble salt. For the related compound folic acid, solubility increases significantly at pH values above 6.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: Directly dissolving this compound in cell culture medium can be challenging due to its low solubility at physiological pH (around 7.4). It is generally recommended to first prepare a concentrated stock solution in DMSO or dilute NaOH and then dilute this stock into the medium to the final desired concentration. This ensures complete dissolution and accurate concentration.
Q4: How should I store my this compound solutions?
A4: For short-term storage (up to 24 hours), aqueous solutions should be protected from light and stored at 2-8°C. For long-term storage, it is best to prepare concentrated stock solutions in DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Q5: Is this compound stable in aqueous solutions?
A5: this compound's stability in aqueous solutions can be affected by light, temperature, and pH. Folate derivatives are known to be susceptible to photodegradation and thermal degradation. Alkaline solutions are generally more stable in the dark. It is always recommended to prepare fresh aqueous solutions for experiments whenever possible.
Data Presentation
Table 1: Influence of pH on the Aqueous Solubility of Folic Acid (a structural analog of this compound) at 30°C.
Disclaimer: The following data is for Folic Acid and should be used as an estimation for this compound's behavior.
| pH | Solubility (µg/mL) |
| 3 | 1-2 |
| 4 | 10 |
| 5 | 80 |
| 6 | 2,000 (2 mg/mL) |
| 7 | 14,000 (14 mg/mL) |
Data adapted from a study on folic acid solubility in a phosphate-citrate buffer.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
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Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
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Stock Solution Preparation: First, prepare a concentrated stock solution of this compound in a suitable solvent, such as 1 M NaOH (see note below) or DMSO (as described in Protocol 1).
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Note on using NaOH: Dissolve this compound in a small volume of 1 M NaOH. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of 1 M NaOH.
-
-
Dilution:
-
From DMSO stock: Serially dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration. Ensure the final DMSO concentration is not inhibitory to your experimental system (typically <0.5%).
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From NaOH stock: Add the required volume of the NaOH stock solution to your aqueous buffer. Immediately check and adjust the pH of the final solution to the desired physiological pH (e.g., 7.4) using HCl.
-
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Sterilization (if required): If the working solution is for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
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Use: Use the freshly prepared aqueous solution immediately for your experiments.
Visualizations
Folate Metabolism Pathway
This compound (N10-methylfolic acid) is an intermediate in the folate metabolism pathway. This pathway is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions essential for gene regulation and other cellular processes.
Caption: A simplified diagram of the folate metabolism pathway, indicating the position of this compound.
Experimental Workflow for Solubilizing this compound
Caption: A decision-making workflow for the solubilization of this compound.
References
Technical Support Center: Optimizing Methopterin Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Methopterin concentration for maximum experimental efficacy. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Disclaimer: this compound is a derivative of aminopterin (B17811) and a member of the folic acid family. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied antifolate compound, Methotrexate (B535133) (MTX), as a proxy. Researchers should use this information as a starting point and adapt it to their specific experimental context for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is understood to function as an antifolate agent. It has been shown to inhibit the proliferation and activation of osteoclasts, the cells responsible for bone resorption.[1][2] Additionally, it can induce apoptosis (programmed cell death) in these cells, which is a key factor in its potential to inhibit inflammatory bone destruction.[1][2]
Q2: What is a good starting concentration range for this compound in in vitro experiments?
Q3: How long should I expose my cells to this compound?
A3: The duration of exposure is a critical factor and is interdependent with the concentration used.[5] For antifolates like Methotrexate, effects on cell viability and DNA synthesis can be observed at various time points, typically ranging from 24 to 72 hours.[6][7] Shorter exposure times may require higher concentrations to achieve the desired effect. It is recommended to perform a time-course experiment in conjunction with your dose-response studies.
Troubleshooting Guide
Q1: I am not observing any significant effect of this compound on my cells. What could be the reason?
A1: There are several potential reasons for a lack of efficacy:
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Concentration is too low: The concentration of this compound may be below the threshold required to inhibit cellular processes in your specific cell line. Refer to the IC50 values of the related compound, Methotrexate, in various cell lines for a general idea of effective concentrations (see Table 1).
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Exposure time is too short: The inhibitory effects of antifolates may not be apparent after a short incubation period. Consider increasing the exposure time.[5]
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Cell line resistance: Your cell line may have intrinsic or acquired resistance to antifolate drugs.
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Drug stability: Ensure that the this compound solution is properly prepared, stored, and has not degraded.
Q2: I am observing excessive cell death, even at low concentrations. What should I do?
A2: If you are seeing high levels of cytotoxicity, consider the following:
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Concentration is too high: The concentrations you are using may be too potent for your cell line. Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar or low nanomolar).
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Incorrect dosing: Double-check your calculations and dilutions to rule out any errors in the preparation of your working solutions.[8]
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Contamination: Ensure that your cell culture is not contaminated, as this can exacerbate cytotoxic effects.
Q3: My results are not reproducible. What factors could be contributing to this?
A3: Lack of reproducibility can stem from several sources:
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Inconsistent cell culture conditions: Variations in cell passage number, confluency, and media composition can all impact the cellular response to a drug.
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Variability in drug preparation: Ensure consistent preparation and storage of your this compound stock and working solutions.
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Endpoint measurement timing: The timing of your viability or functional assay can significantly influence the results.[9]
Data Presentation
Table 1: IC50 Values for Methotrexate (MTX) in Various Cancer Cell Lines
This table provides a reference for the concentrations at which Methotrexate, a related antifolate, exhibits inhibitory effects. These values can serve as a guide for designing dose-response experiments for this compound.
| Cell Line | Incubation Time (hours) | IC50 Value |
| HTC-116 (Colorectal Cancer) | 12 | 2.3 mM |
| 24 | 0.37 mM | |
| 48 | 0.15 mM | |
| A-549 (Lung Carcinoma) | 48 | 0.10 mM |
| Daoy (Medulloblastoma) | 144 (6 days) | 9.5 x 10⁻² µM |
| Saos-2 (Osteosarcoma) | 144 (6 days) | 3.5 x 10⁻² µM |
Data sourced from references[7]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 value of this compound in a chosen cell line.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound (powder or stock solution)
- Vehicle control (e.g., DMSO, PBS)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count cells.
- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Drug Preparation:
- Prepare a high-concentration stock solution of this compound in a suitable solvent.
- Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. It is advisable to test a broad range initially, for example, from 10⁻¹⁰ M to 10⁻⁴ M.
- Cell Treatment:
- Remove the old medium from the cells.
- Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment:
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the cell viability (%) against the logarithm of the this compound concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Mandatory Visualizations
References
- 1. This compound | C20H21N7O6 | CID 135434845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Threshold Methotrexate Concentration for In Vivo Inhibition of DNA Synthesis in Normal and Tumorous Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threshold methotrexate concentration for in vivo inhibition of DNA synthesis in normal and tumorous target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Methotrexate Degradation in Experimental Setups
A Note on Terminology: This guide addresses the prevention of degradation for the compound Methotrexate (B535133) (MTX). It is assumed that "Methopterin" was a typographical error, as Methotrexate is a widely used therapeutic agent with a similar name and well-documented stability challenges.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methotrexate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Methotrexate (MTX) degradation in experimental settings?
A1: The primary factors leading to MTX degradation are exposure to light (photodegradation), suboptimal pH, high temperatures, and the presence of reactive oxygen species (ROS).[1][2][3] The specific experimental conditions, including the solvent and concentration of MTX, can also influence its stability.[4][5]
Q2: How can I prevent photodegradation of my MTX solutions?
A2: To prevent photodegradation, always protect MTX solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][7] This is especially critical for dilute solutions, which are more susceptible to light-induced degradation.[7] When kept under laboratory fluorescent light, MTX can degrade into major products such as 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[1]
Q3: What is the optimal pH range for maintaining MTX stability?
A3: Methotrexate is most stable in a pH range of 6.0 to 8.0.[7] At pH values above 7, particularly at elevated temperatures (e.g., 85°C), it can undergo hydrolysis to form N10-Methylpteroylglutamic acid.[1] Acid-catalyzed degradation also occurs, leading to the formation of 4-amino-4-deoxy-10-methylpteroic acid (AMP).[8] Therefore, it is crucial to buffer your experimental solutions within the optimal pH range.
Q4: What are the recommended storage temperatures for MTX solutions?
A4: For long-term storage, it is generally recommended to store MTX solutions at 2°C–8°C, protected from light.[4] Frozen storage at -20°C has also been shown to maintain stability for extended periods.[9] For short-term storage, room temperature (20°C–25°C) may be acceptable for a limited time, provided the solution is protected from light.[4][5]
Q5: Can reactive oxygen species (ROS) affect the stability of MTX?
A5: Yes, reactive oxygen species can contribute to the degradation of MTX.[10] Interestingly, MTX itself has been shown to directly scavenge superoxide (B77818) radicals.[11] However, in experimental setups where ROS are generated, for instance, through the addition of hydrogen peroxide or in certain cell culture conditions, the stability of MTX can be compromised.[3][12]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of MTX, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
-
Verify Storage: Immediately check that your stock and working solutions of MTX are stored protected from light and at the recommended temperature.
-
Check pH: Measure the pH of your experimental buffer or media to ensure it is within the optimal range of 6.0-8.0.
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Analyze Purity: If possible, analyze the concentration and purity of your MTX stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to confirm its integrity.[13][14]
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Prepare Fresh Solutions: If degradation is suspected, prepare fresh MTX solutions from a reliable source, ensuring all preventative measures are taken during preparation and storage.
Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC).
This often indicates the presence of degradation products.
Troubleshooting Steps:
-
Identify Degradation Products: Compare your chromatogram to published data on MTX degradation products. Common photodegradation products include 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[1] Hydrolysis can lead to the formation of N10-Methylpteroylglutamic acid.[1]
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Review Experimental Conditions:
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Light Exposure: Were the samples exposed to light for an extended period during preparation or analysis?
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Temperature: Were the samples maintained at an appropriate temperature?
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pH: Was the pH of the mobile phase and sample appropriate?
-
-
Implement Control Samples: Run control samples of freshly prepared MTX alongside your experimental samples to differentiate between degradation that occurred during the experiment versus in the stock solution.
Data Presentation: Summary of Methotrexate Stability
Table 1: Stability of Methotrexate under Various Storage Conditions
| Concentration | Diluent | Storage Temperature | Light Conditions | Duration of Stability | Reference |
| 25 mg/mL (in vial) | - | Room Temperature | Without light protection | 56 days | [4] |
| 20 mg/mL | 0.9% NaCl or 5% Glucose | 2°C–8°C | Light protected | 56 days | [4] |
| 0.1 mg/mL | 0.9% NaCl or 5% Glucose | 2°C–8°C | Light protected | 56 days | [4] |
| 0.1 mg/mL | 0.9% NaCl or 5% Glucose | Room Temperature | Normal room light | 2 days | [4] |
| 0.2 and 20 mg/mL | 0.9% NaCl | 25°C | Protected from light | 28 days | [5] |
| 20 mg/mL | 5% Dextrose | 25°C | Protected from light | 28 days | [5] |
| 0.2 mg/mL | 5% Dextrose | 25°C | Protected from light | 3 days | [5] |
| In whole blood | - | Room Temperature | Not specified | 2 days | [15] |
| In whole blood | - | 4°C | Not specified | 6 days | [15] |
| In plasma | - | Room Temperature or 4°C | Dark or light | At least 6 days | [15] |
Table 2: Factors Influencing Methotrexate Degradation
| Factor | Condition | Primary Degradation Pathway | Key Degradation Products | Reference |
| Light | Laboratory fluorescent light | Photolysis (free radical mechanism) | 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, p-aminobenzoylglutamic acid | [1] |
| pH | > 7 (especially at 85°C) | Hydrolysis | N10-Methylpteroylglutamic acid | [1] |
| pH | Acidic | Acid-catalyzed hydrolysis | 4-amino-4-deoxy-10-methylpteroic acid (AMP) | [8] |
| Reactive Oxygen Species | Presence of H₂O₂ | Oxidation | Various oxidized by-products | [3] |
Experimental Protocols
Protocol 1: Preparation and Storage of Methotrexate Stock Solution
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Weighing: Accurately weigh the required amount of Methotrexate powder in a low-light environment.
-
Dissolution: Dissolve the MTX powder in a suitable solvent. For many applications, a dilute solution of sodium bicarbonate or sodium hydroxide (B78521) is used to aid dissolution, followed by pH adjustment. For cell culture, sterile, preservative-free 0.9% Sodium Chloride Injection can be used.[6]
-
pH Adjustment: Adjust the pH of the solution to between 7.0 and 7.4 for optimal stability.[16]
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Sterilization (if applicable): For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm filter.
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Aliquoting and Storage: Aliquot the stock solution into amber, sterile, cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 2°C–8°C for shorter-term use, always protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol outline. Specific parameters should be optimized for your instrument and application.
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Instrumentation: An HPLC system with a UV-visible detector is commonly used.[13][14]
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Column: A C18 reverse-phase column is frequently employed.
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Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled.
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Detection: Methotrexate can be detected by UV absorbance, typically in the range of 302-372 nm.[13][17]
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Sample Preparation: Dilute the MTX samples to be tested to a suitable concentration within the linear range of the assay using the mobile phase or an appropriate diluent.
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Analysis: Inject the prepared samples and a series of known concentration standards onto the HPLC system.
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Data Interpretation: Quantify the concentration of MTX by comparing the peak area of the sample to the standard curve. The appearance of new peaks or a decrease in the area of the MTX peak over time indicates degradation.
Mandatory Visualizations
Methotrexate Degradation Pathways
Caption: Major degradation pathways of Methotrexate.
Logical Workflow for Preventing MTX Degradation
Caption: Workflow for minimizing Methotrexate degradation.
References
- 1. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability kinetic evaluation of methotrexate in physiologic pH and temperature condition [tips.sums.ac.ir]
- 3. Statistical Analysis of Methotrexate Degradation by UV-C Photolysis and UV-C/TiO2 Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of Methotrexate Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]
- 5. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct antioxidant properties of methotrexate: Inhibition of malondialdehyde-acetaldehyde-protein adduct formation and superoxide scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory actions of methotrexate are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. In vitro stability study of methotrexate in blood and plasma samples for routine monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RSC - Page load error [pubs.rsc.org]
- 17. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Challenges in Methopterin Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methopterin delivery to target cells.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound, also known as Methotrexate (B535133), is an antifolate agent. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for the synthesis of tetrahydrofolate, a key component in the production of nucleotides necessary for DNA and RNA synthesis.[2] By blocking DHFR, this compound disrupts cellular replication, making it an effective agent against rapidly proliferating cells, such as cancer cells.[3] It also exhibits anti-inflammatory effects by promoting the release of adenosine.[3]
2. What are the main challenges associated with the delivery of this compound to target cells?
Researchers face several significant hurdles in effectively delivering this compound:
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Poor Bioavailability and Pharmacokinetics: this compound has variable oral bioavailability and a short half-life in the bloodstream, which can limit its therapeutic efficacy.[3][4]
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Drug Resistance: Target cells can develop resistance to this compound through various mechanisms, including:
-
Systemic Toxicity: The non-specific action of this compound can lead to adverse effects on healthy, rapidly dividing cells in the body.[7]
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Low Aqueous Solubility: The poor solubility of this compound can make it challenging to formulate and encapsulate within certain drug delivery systems.[7]
3. What are the current strategies being explored to enhance this compound delivery?
Several innovative approaches are being investigated to overcome the challenges of this compound delivery:
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Nanocarrier-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes and polymeric nanoparticles, can improve its solubility, prolong its circulation time, and enable targeted delivery.[4][8][9] This approach can also take advantage of the enhanced permeability and retention (EPR) effect in tumors.[4]
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Prodrug Strategies: this compound can be chemically modified into a prodrug, an inactive form that is converted to the active drug at the target site.[2][7] This can improve solubility, increase drug loading in nanocarriers, and reduce systemic toxicity.[7]
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Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on the surface of target cells, thereby increasing cellular uptake and therapeutic efficacy.[10][11]
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Stimuli-Responsive Systems: Smart drug delivery systems are being developed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes.[8][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in liposomes. | Poor aqueous solubility of this compound. | Convert this compound to a more soluble salt form before encapsulation. Alternatively, synthesize a lipid-based prodrug of this compound (e.g., DSPE-MTX) to improve its incorporation into the lipid bilayer.[7] |
| Suboptimal liposome (B1194612) preparation method. | Experiment with different preparation techniques such as thin-film hydration, reverse-phase evaporation, or ethanol (B145695) injection.[13][14] Optimize parameters like lipid composition, drug-to-lipid ratio, and hydration buffer pH. | |
| High polydispersity index (PDI) of prepared nanoparticles. | Inefficient homogenization or sonication. | Increase the duration or power of sonication/homogenization. Consider using an extruder to obtain nanoparticles with a more uniform size distribution. |
| Aggregation of nanoparticles. | Optimize the concentration of surfactants or stabilizers in the formulation.[12] Ensure the zeta potential is sufficiently high (positive or negative) to prevent aggregation. | |
| Low cellular uptake of this compound-loaded nanoparticles. | "PEG dilemma" where the polyethylene (B3416737) glycol (PEG) coating on "stealth" nanoparticles sterically hinders interaction with target cells.[10] | Incorporate active targeting ligands (e.g., transferrin, folate) onto the surface of the PEGylated nanoparticles to facilitate receptor-mediated endocytosis.[10] |
| Inefficient endocytosis pathway. | Characterize the primary endocytosis pathway for your nanoparticles in the target cells (e.g., clathrin-mediated, caveolae-mediated).[15] Modify the nanoparticle surface properties (size, charge, ligand) to favor more efficient uptake routes. | |
| Rapid clearance of nanoparticles from circulation. | Uptake by the reticuloendothelial system (RES). | Ensure sufficient PEGylation of the nanoparticle surface to create a "stealth" effect and reduce RES uptake.[10] Optimize particle size to be within the ideal range for prolonged circulation (typically 100-200 nm). |
| Observed drug resistance in target cells. | Increased drug efflux or reduced intracellular retention. | Co-deliver this compound with an inhibitor of efflux pumps (e.g., P-glycoprotein inhibitors). Utilize delivery systems that promote endosomal escape to deliver the drug directly to the cytoplasm. |
| Overexpression of DHFR. | Consider combination therapy with an agent that downregulates DHFR expression. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| MTX-loaded PLGA-Lipoid S100 LPHNPs | Not Reported | 70.34 - 91.95 | 176 - 308 | Not Reported | [9] |
| MTX-loaded Eudragit S100 Nanoparticles | Not Reported | Optimized formulation showed high encapsulation | Optimized formulation ~250 | Optimized formulation ~ -30 | [12] |
| MTX-Liposomes (DSPE-MTX Prodrug) | ~10 (theoretical) | ~80 | ~150 | ~ -25 | [7] |
| MTX-Liposomes (PEG-MTX Prodrug) | ~10 (theoretical) | ~80 | ~150 | ~ -25 | [7] |
Table 2: In Vitro Drug Release and Cellular Uptake
| Formulation | Release Profile | Cellular Uptake Enhancement | Cell Line | Reference |
| MTX-loaded LPHNPs | Sustained release following Higuchi model | Better internalization compared to plain drug | Not specified | [9] |
| pH-Responsive Eudragit S100 Nanoparticles | Enhanced release at pH 7.4 (simulating colon) | Not specified | Not specified | [12] |
| Liposomal Methotrexate | >90% release at pH 5.4 after 24h | Higher cytotoxic effect than free MTX | BT-474 | [8] |
| MTX-loaded Maghemite Nanoparticles | Stable drug loading | Similar cell-kill efficacy to free MTX | Not specified | [16] |
Key Experimental Protocols
1. Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing liposomes.
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol) and the this compound prodrug (e.g., DSPE-MTX) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid transition temperature. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
2. Synthesis of DSPE-MTX Prodrug
This protocol describes a method to synthesize a lipid-methopterin conjugate for improved liposomal loading.[7]
-
Activation of this compound: Incubate Methotrexate (MTX) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in Dimethyl sulfoxide (B87167) (DMSO) at room temperature to activate the carboxyl groups of MTX.
-
Conjugation: Add DSPE-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) dissolved in DMSO to the activated MTX solution.
-
Reaction: Allow the reaction to proceed for several hours (e.g., 72 hours) with stirring, adding a catalytic amount of triethylamine (B128534) (TEA).
-
Purification: Wash the reaction mixture with a solvent in which the prodrug is insoluble (e.g., cold diethyl ether) to precipitate the product.
-
Lyophilization: Lyophilize the purified product and store it at -20°C.
Visualizations
Caption: Mechanism of action of this compound in a target cell.
Caption: Experimental workflow for nanoparticle-based this compound delivery.
Caption: Logical relationships in this compound drug resistance pathways.
References
- 1. Molecular mechanisms of resistance to antifolates, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Trends in Nanocarrier based Delivery Systems of Methotrexate: Update 2020 [scivisionpub.com]
- 4. Frontiers | Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review [frontiersin.org]
- 5. The basis for intrinsic drug resistance or sensitivity to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes [mdpi.com]
- 8. Design and Characterization of Liposomal Methotrexate and Its Effect on BT-474 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and optimization of methotrexate-loaded lipid-polymer hybrid nanoparticles for controlled drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) [frontiersin.org]
- 13. Increased Encapsulation Efficiency of Methotrexate in Liposomes for Rheumatoid Arthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Convection-enhanced delivery of methotrexate-loaded maghemite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Methopterin-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Methopterin (Methotrexate, MTX)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of most Methotrexate (B535133) (MTX) assays?
A1: Methotrexate is a folate antagonist that functions by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition disrupts the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotide precursors for DNA, thereby halting cell proliferation.[4] Most MTX assays, particularly enzyme inhibition assays, are based on this principle. They measure the extent of DHFR inhibition to determine the concentration of MTX in a sample.[4][5] Other common methods include immunoassays (like fluorescence polarization immunoassay - FPIA, and enzyme-multiplied immunoassay technique - EMIT) and chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7][8]
Q2: What are the most common sources of "noise" or high background in MTX assays?
A2: High background noise in MTX assays can originate from several sources:
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Cross-reactivity with MTX metabolites: Metabolites such as 7-hydroxymethotrexate (7-OHMTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) can cross-react with assay antibodies, leading to falsely elevated MTX readings, particularly in immunoassays.[4][6][8][9][10][11]
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Sample handling and storage: Methotrexate is light-sensitive, and exposure to light can cause photodegradation, altering its structure and affecting assay results.[3][12][13][14][15] Improper storage temperatures can also lead to degradation.
-
Reagent issues: Contaminated or improperly stored reagents, such as buffers or enzyme preparations, can contribute to high background signals.[16]
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Endogenous sample components: Components within the serum or plasma sample, such as endogenous biotin (B1667282) in certain assay formats, can cause non-specific signals.[17]
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Instrumental noise: Fluctuations in the detector or light source of the plate reader or spectrophotometer can also contribute to background noise.
Q3: How can I minimize interference from MTX metabolites?
A3: Minimizing metabolite interference is crucial for accurate results.
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Assay Selection: Chromatographic methods like HPLC or LC-MS/MS are generally more specific and less prone to interference from metabolites compared to immunoassays.[2][6][7]
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Enzyme Inhibition Assays: The DHFR enzyme inhibition assay shows significantly less cross-reactivity with DAMPA (around 3.9%) and 7-OHMTX (around 1.7%) compared to some commercial immunoassays.[4]
-
Awareness of Co-administered Drugs: If a patient has been treated with glucarpidase (carboxypeptidase G2), which degrades MTX to DAMPA, immunoassays should be avoided as they can significantly overestimate MTX levels.[8][9][18]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your sample, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure proper storage conditions for all assay components.[16] Prepare fresh buffers and solutions daily. |
| Photodegradation of MTX | Protect all samples, calibrators, and controls from light by using amber tubes or wrapping tubes in foil.[3][12][13] |
| Non-specific Binding (Immunoassays) | Increase the number of wash steps. Optimize blocking buffer concentration and incubation time. |
| High Enzyme Concentration (Enzyme Assays) | Titrate the enzyme to the lowest concentration that still provides a robust signal. Excess enzyme can sometimes increase background.[19] |
| Reagent Interference | Run a "no enzyme" or "no antibody" control with your sample to check for direct interference with the detection reagent. |
Issue 2: Weak or No Signal
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step |
| Degraded MTX or Reagents | Verify the integrity of your MTX standards and reagents. Avoid repeated freeze-thaw cycles.[20] Store all components at their recommended temperatures. |
| Suboptimal Assay Conditions | Optimize pH, temperature, and incubation times. The activity of DHFR and the binding kinetics in immunoassays are sensitive to these parameters.[5] |
| Incorrect Reagent Concentrations | Double-check the concentrations of all assay components, including substrates (like DHF and NADPH for DHFR assays) and antibodies.[16][20] |
| Insufficient Incubation Time | Ensure sufficient incubation time for the enzyme reaction or antibody-antigen binding to occur. |
| Instrument Settings | Check the settings on your spectrophotometer or plate reader, such as wavelength and gain, to ensure they are optimal for your assay. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells make data interpretation unreliable.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across the entire plate. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well, especially after adding starting reagents. |
| Temperature Gradients | Avoid "edge effects" on microplates by ensuring the plate is at a uniform temperature. Incubate plates in a temperature-controlled environment. |
| Inconsistent Incubation Times | Be precise with the timing of reagent additions and reading steps, especially for kinetic assays. |
| Sample Preparation Inconsistency | Ensure a standardized and consistent protocol for preparing all samples and standards. |
Quantitative Data Summary
The performance of different MTX assays varies. The following tables summarize key quantitative parameters from various studies.
Table 1: Linearity and Detection Limits of Various MTX Assays
| Assay Type | Analytical Measuring Range (μM) | Lower Limit of Detection (μM) | Reference |
| Second-Generation Immunoassay | 0.03 - 1.3 | 0.0067 | [6][7] |
| ARK™ Methotrexate Assay | 0.04 - 1.20 | Not specified | [21] |
| Abbott TDx/FLx (FPIA) | 0.02 - 1000 (µmol/L) | 0.02 (µmol/L) | [1] |
| Siemens (Emit) | 0.3 - 2600 (µmol/L) | 0.3 (µmol/L) | [1] |
| DHFR Enzyme Inhibition Assay | 0.01 - 0.1 (mmol/L) | Not specified | [4] |
| LC-MS/MS | 0.05 - 50 | 0.025 | [22] |
Table 2: Interference from MTX Metabolites in Immunoassays
| Interfering Substance | Assay Type | Observation | Reference |
| DAMPA | Second-Generation Immunoassay | Notable interference observed above 1 µM. | [6][7] |
| 7-OH Methotrexate | Second-Generation Immunoassay | No interference up to 5 µM. | [6][7] |
| DAMPA | FPIA Immunoassay (TDx) | Significant cross-reactivity, overestimating MTX concentration. | [8][9] |
| 7-OH Methotrexate | EMIT Assay | Significant influence on MTX measurement. | [10] |
| Folates & Metabolites | FPIA Method | Constant positive bias likely due to interference. | [11] |
Experimental Protocols
General Protocol: DHFR Enzyme Inhibition Assay
This protocol is a generalized guideline for measuring MTX via its inhibition of Dihydrofolate Reductase (DHFR), typically by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.[4][16]
-
Reagent Preparation:
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Prepare assay buffer at the optimal pH for the enzyme (e.g., HEPES buffer).[19]
-
Prepare fresh stock solutions of Dihydrofolic Acid (DHF) and NADPH. Keep on ice and protect from light.[20]
-
Prepare a stock solution of DHFR enzyme in a buffer containing glycerol (B35011) to prevent damage from freeze-thaw cycles.[16]
-
Prepare a serial dilution of MTX standards and your test samples.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Blank Wells: Add assay buffer and DHF.
-
Control Wells (No Inhibitor): Add assay buffer, DHFR enzyme, and DHF.
-
Test Wells: Add assay buffer, DHFR enzyme, and your MTX standards or samples at various concentrations.
-
Optional Pre-incubation: Pre-incubate the enzyme with the inhibitor (MTX) for a set period before starting the reaction. This may increase the observed inhibition.[5]
-
-
Reaction Initiation:
-
Add NADPH to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm over a period of 10-20 minutes at a constant temperature.[20]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each MTX concentration: % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100.
-
Plot the percent inhibition versus the MTX concentration to generate a standard curve and determine the concentration in your unknown samples.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrensmn.org [childrensmn.org]
- 4. scispace.com [scispace.com]
- 5. Development and evaluation of an enzyme inhibition assay for methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytical Validation of a Second-Generation Methotrexate Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical interference in the therapeutic drug monitoring of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using fluorescence polarization immunoassay for determination of erythrocyte methotrexate polyglutamates, a quick and easy test? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 13. medilinkltd.com [medilinkltd.com]
- 14. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. mayocliniclabs.com [mayocliniclabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ark-tdm.com [ark-tdm.com]
- 22. academic.oup.com [academic.oup.com]
minimizing off-target effects of Methopterin in experiments
An Important Note on Terminology: The name "Methopterin" is an older term for the drug now universally known as Methotrexate (B535133) (MTX) . This guide will use the current name, Methotrexate or the abbreviation MTX.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Methotrexate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methotrexate?
A1: Methotrexate is a folate antagonist. Its primary mechanism is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is essential for converting dihydrofolate into its active form, tetrahydrofolate (THF), a key cofactor for the synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA.[3][4] By blocking this pathway, MTX depletes these precursors, which halts DNA synthesis and arrests cell proliferation, particularly in rapidly dividing cells.[1][5]
Q2: Beyond DHFR inhibition, what are other mechanisms of MTX?
A2: MTX has several other important mechanisms:
-
Adenosine (B11128) Signaling: At the lower doses often used for inflammatory conditions, MTX promotes the extracellular release of adenosine, a molecule with potent anti-inflammatory properties.[2][5][6] This is considered a major contributor to its anti-inflammatory effects.[6]
-
Inhibition of Other Enzymes: Inside the cell, MTX is converted to methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors of not only DHFR but also other enzymes in the folate pathway, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[3][7][8] Inhibition of ATIC further contributes to adenosine accumulation.[3]
-
JAK/STAT Pathway Inhibition: Some evidence suggests that MTX can inhibit the JAK/STAT signaling pathway, which is central to many inflammatory processes.[9][10][11]
Q3: What are the common off-target effects of MTX in vitro?
A3: Off-target effects in a laboratory setting typically manifest as unintended cytotoxicity in control or non-target cell lines, or unexpected changes in cellular processes unrelated to the primary experimental goal. These effects stem from MTX's fundamental mechanism of disrupting folate metabolism, which can impact any rapidly dividing cell, not just the intended target cells.[12][13] Common issues include reduced viability of sensitive non-target cells, cell cycle arrest in S-phase, and induction of apoptosis.[13][14]
Q4: What is "Leucovorin Rescue" and how does it work?
A4: Leucovorin rescue is the most common strategy to mitigate MTX toxicity.[15] Leucovorin is the brand name for folinic acid (5-formyltetrahydrofolate), a reduced form of folic acid.[15] Unlike folic acid, Leucovorin does not require the DHFR enzyme to be converted into active folates.[15] Therefore, it can be administered after MTX treatment to replenish the tetrahydrofolate pool in cells, allowing DNA and RNA synthesis to resume and thus "rescuing" healthy, non-target cells from MTX-induced cytotoxicity.[13][16]
Troubleshooting Guide
Q1: My non-target or control cells are showing high levels of cytotoxicity after MTX treatment. How can I protect them?
A1: This is a classic sign of off-target toxicity due to folate depletion. The primary solution is to implement a rescue strategy.
-
Solution 1: Folate Supplementation. Introduce a rescue agent following MTX exposure. Studies have shown that folinic acid (Leucovorin) or 5-methyltetrahydrofolate (MTHF) are significantly more effective at rescuing cells than standard folic acid.[17][18] You will need to optimize the concentration and timing of the rescue agent for your specific cell line and MTX dose.
-
Solution 2: Dose Optimization. You may be using a concentration of MTX that is too high. In sensitive cell lines, low doses of MTX (e.g., 1-5 µM) can produce the same primary inhibitory effect as high doses (e.g., 40 µM) but with less toxicity.[13][19] Perform a dose-response curve to find the minimum effective concentration for your target cells.
Table 1: Comparison of Folate Rescue Agents in vitro
| Folate Type | Chemical Name | Rescue Efficacy | Experimental Finding |
| Folic Acid (FA) | Pteroylglutamic acid | Ineffective / Not Optimal | In a study on MTX-treated trophoblast cells, FA showed no rescuing effect on cell viability or apoptosis.[17][18] |
| Folinic Acid (FTHF) | 5-Formyltetrahydrofolate | Effective | Significantly rescued cell viability and reduced apoptosis in MTX-treated cells.[17][18] Considered an optimal choice.[18] |
| MTHF | 5-Methyltetrahydrofolate | Effective | Showed a significant rescuing effect on cell viability and reduced apoptosis in MTX-treated cells.[17][18] |
Q2: I am observing unexpected changes in gene expression or signaling pathways unrelated to my primary research question. What could be the cause?
A2: MTX's influence extends beyond just DHFR inhibition and can have wide-ranging effects on cellular signaling.
-
Cause 1: Adenosine Signaling. MTX-induced accumulation of adenosine can activate adenosine receptors, which can modulate numerous downstream pathways, including those involved in inflammation and fibrosis.[6]
-
Cause 2: JAK/STAT and NF-κB Pathways. MTX has been shown to suppress the pro-inflammatory JAK/STAT and NF-κB signaling pathways.[9][10] If your experiment involves these pathways, you may be observing a direct off-target effect of the drug.
-
Solution: To determine if these effects are confounding your results, consider using a rescue agent like Leucovorin to see if the unexpected changes are reversed. If they persist, you may need to consider an alternative inhibitor for your primary target that does not have these pleiotropic effects.
Q3: The efficacy of MTX seems to vary between experiments, even with the same cell line. Why is this happening?
A3: Inconsistent MTX efficacy can be linked to intracellular drug metabolism.
-
Cause: Variable Polyglutamation. The efficacy and intracellular retention of MTX are highly dependent on its conversion to MTX polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[8][12] The activity of this enzyme can vary based on cell state, passage number, and culture conditions, leading to inconsistent intracellular concentrations of the active drug forms.
-
Solution: Monitor Intracellular MTX-PGs. While complex, direct measurement of MTX-PG levels using methods like liquid chromatography-tandem mass spectrometry is the most accurate way to ensure consistent intracellular drug exposure.[20] Higher levels of long-chain MTX-PGs (MTX-PG3-5) are associated with both efficacy and certain toxicities.[20][21]
Table 2: Association of MTX Polyglutamate (PG3-5) Levels with Adverse Effects
(Data derived from a clinical trial and may serve as a reference for potential in vitro toxicities)
| Adverse Effect | Association with Higher MTX-PG3-5 Levels | Hazard Ratio (Quartile 4 vs. Quartile 1) |
| Anemia | Increased Risk | 1.27 |
| Liver Abnormalities | Increased Risk (at levels >134 nmol/l) | 1.36 |
| Thrombocytopenia | Decreased Risk | 0.52 |
| Source: Data from the Cardiovascular Inflammation Reduction Trial (CIRT).[20] |
Key Experimental Protocols & Visualizations
MTX Signaling and Rescue Pathways
The diagram below illustrates the core mechanisms of Methotrexate, its downstream effects that can lead to off-target issues, and the bypass mechanism provided by Leucovorin rescue.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Methotrexate? [synapse.patsnap.com]
- 3. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. benchchem.com [benchchem.com]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methotrexate cytotoxicity in cultured human leukemic cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Rescuing effect of folates on methotrexate cytotoxicity in human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Adverse effects related to methotrexate polyglutamate levels: adjudicated results from the cardiovascular inflammation reduction trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A meta‐analysis of methotrexate polyglutamates in relation to efficacy and toxicity of methotrexate in inflammatory arthritis, colitis and dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Methopterin (Methotrexate) Treatment Duration for Optimal Results
Welcome to the technical support center for Methopterin, also commonly known as Methotrexate (B535133) (MTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Methotrexate)?
A1: this compound is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3] Consequently, this disrupts cellular replication, particularly in rapidly dividing cells like cancer cells.[2]
Q2: How does treatment duration generally affect the efficacy of this compound in cell culture experiments?
A2: The duration of exposure to this compound is a critical factor influencing its cytotoxic effects. Studies have shown that a longer exposure time can lead to a significant increase in cytotoxicity, sometimes even more so than increasing the drug concentration.[4][5] For instance, one study demonstrated that a 1-log increase in exposure duration resulted in an almost 2-log increase in cytotoxicity.[4] Therefore, optimizing the treatment duration is crucial for achieving the desired experimental outcome.
Q3: What are the common mechanisms of acquired resistance to this compound in cell lines?
A3: Acquired resistance to this compound in vitro can arise through several mechanisms, including:
-
Reduced drug uptake: Decreased expression or mutations in the reduced folate carrier (RFC), the primary transporter of this compound into cells.[6]
-
DHFR gene amplification: Increased copies of the DHFR gene, leading to higher levels of the target enzyme and requiring more drug to achieve inhibition.
-
Mutations in DHFR: Alterations in the DHFR gene that reduce the binding affinity of this compound to the enzyme.[6]
-
Increased drug efflux: Overexpression of multidrug resistance proteins (e.g., MRPs) that actively pump this compound out of the cell.[6][7]
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate (B1630785) residues to intracellular this compound, trapping it within the cell and increasing its inhibitory activity.[6]
Troubleshooting Guide
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
A1: this compound is known to be poorly soluble in water and can precipitate in culture media, especially at high concentrations or in certain pH conditions.[1]
-
Preparation: Prepare a stock solution of this compound in a small amount of 1 M NaOH and then dilute it with sterile saline or your culture medium.[1]
-
pH: Ensure the final pH of your medium is within the physiological range, as this compound is more soluble in slightly alkaline solutions.
-
Concentration: If precipitation persists, consider preparing fresh dilutions from your stock for each experiment and avoid storing diluted solutions for extended periods.
-
Filtration: Filter-sterilize the final working solution before adding it to your cells.
Q2: My MTT assay results for this compound-treated cells are inconsistent. What could be the cause?
A2: Inconsistent results in MTT assays with this compound can stem from several factors:
-
Salvage pathways: Some cell lines can bypass the effects of this compound by utilizing salvage pathways, taking up thymidine (B127349) and hypoxanthine (B114508) from the culture medium.[8] This can lead to an underestimation of cytotoxicity. Consider using a medium depleted of these metabolites.[8]
-
Cell density: The number of cells seeded per well is critical. Too high a density can lead to nutrient depletion and contact inhibition, while too low a density can result in poor growth, both affecting the MTT readout. It is essential to determine the optimal seeding density for your specific cell line within the linear range of the assay.
-
Incubation time: Ensure that the incubation time with the MTT reagent is sufficient for formazan (B1609692) crystal formation, which can vary between cell lines. Also, ensure complete solubilization of the formazan crystals before reading the absorbance.[9]
-
Reagent quality: Use high-quality, fresh MTT reagent and ensure it is protected from light.[10]
Q3: I have been treating my cells with this compound for an extended period, and they seem to have become resistant. How can I confirm and characterize this resistance?
A3: Developing resistance is a common observation with prolonged antifolate treatment.[11][12]
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IC50 determination: Perform a dose-response experiment and calculate the IC50 value of your treated cell line. A significant increase in the IC50 compared to the parental cell line will confirm resistance.
-
Establishment of resistant cell lines: To formally establish a resistant cell line, you can culture the parental cells in the presence of gradually increasing concentrations of this compound over several weeks to months.[13][14][15]
-
Mechanism investigation: Once resistance is confirmed, you can investigate the underlying mechanisms. This could involve quantitative PCR (qPCR) to check for DHFR gene amplification, sequencing to look for mutations in DHFR, or transport assays to assess drug uptake and efflux.[6][13]
Data Presentation
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for Methotrexate across different human cancer cell lines, highlighting the variability in sensitivity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095 | [16] |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035 | [16] |
| Saos-2 cdsIMPDH2 | Osteosarcoma (IMPDH2-overexpressing) | Not Specified | 14-fold higher than WT | [17] |
| HCT-116 | Colorectal Cancer | 12 | 2300 | [18][19] |
| HCT-116 | Colorectal Cancer | 24 | 370 | [18][19] |
| HCT-116 | Colorectal Cancer | 48 | 150 | [18][19] |
| A-549 | Lung Carcinoma | 48 | 100 | [18][19] |
Table 2: Effect of Methotrexate Concentration and Exposure Duration on L5178Y Murine Leukemia Cell Viability
This table illustrates the relationship between Methotrexate concentration, duration of exposure, and the resulting cytotoxicity in L5178Y cells.
| Concentration (µM) | Exposure Duration (h) | Log Viability (relative to control) |
| 0.1 - 100 | 3 - 6 | Linear relationship between dose and cytotoxicity |
| 1 - 100 | 6 - 42 | Strong correlation between duration and cytotoxicity |
| Data derived from a study by Eichholtz H, et al. (1980), which established a mathematical model for cytotoxicity kinetics. A 1-log increase in duration resulted in an almost 2-log increase in cytotoxicity, while a 1-log increase in dose resulted in only a 0.3-log increase in cytotoxicity.[4][20] |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines the steps for assessing the effect of Methotrexate on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate (this compound)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Methotrexate Treatment:
-
Prepare serial dilutions of Methotrexate in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate Methotrexate dilution or vehicle control (medium with the same solvent concentration as the drug) to each well.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the treatment period, carefully remove the medium containing Methotrexate.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the Methotrexate concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Methotrexate's mechanism of action via DHFR inhibition.
Caption: Workflow for assessing Methotrexate cytotoxicity.
Caption: Troubleshooting logic for Methotrexate experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 4. Methotrexate cytotoxicity for L5178Y/Asn- lymphoblasts: relationship of dose and duration of exposure to tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The molecular mechanism of resistance to methotrexate in mouse methotrexate-resistant cells by cancer drug resistance and metabolism SuperArray. | Semantic Scholar [semanticscholar.org]
- 8. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Methotrexate resistance in vitro is achieved by a dynamic selectionprocess of tumor cell variants emerging during treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methotrexate Technical Support Center: Addressing Experimental Data Inconsistencies
A Note on Terminology: This guide addresses common experimental issues related to Methotrexate (B535133) (MTX) , a widely used antifolate agent. "Methopterin" is often a misspelling of Athis compound, the original name for Methotrexate. All information herein pertains to Methotrexate.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in Methotrexate experimental data.
Frequently Asked Questions (FAQs)
Q1: Why do I observe significant variability in Methotrexate's cytotoxic effect (IC50 values) across different experiments with the same cell line?
A1: Several factors can contribute to this variability:
-
Cell Culture Medium Composition: Standard media like RPMI-1640 contain metabolites such as thymidine (B127349) and hypoxanthine (B114508). These allow cells to bypass the metabolic block induced by Methotrexate, masking its true cytotoxic effect.[1][2] This is one of the most common causes of inconsistent data.
-
Cell Health and Passage Number: The metabolic state and health of your cells can influence their sensitivity. Using cells at a consistent passage number and ensuring they are in the logarithmic growth phase is critical.
-
Folic Acid Concentration: The concentration of folic acid and its derivatives in the cell culture medium can directly compete with Methotrexate, altering its efficacy.
-
Drug Stability: Methotrexate is sensitive to light.[3][4] Prolonged exposure of stock solutions or treatment media to light can cause degradation and reduce its potency.
Q2: My quantified Methotrexate concentrations from biological samples (plasma, serum) are inconsistent. What could be the cause?
A2: Inconsistencies in analytical quantification often stem from:
-
Sample Handling and Storage: Methotrexate is light-sensitive. Samples must be protected from light during collection, processing, and storage.[3][4][5] Multiple freeze-thaw cycles should also be avoided as they can degrade the analyte.[6]
-
Analytical Method: Different analytical techniques (e.g., HPLC, enzyme immunoassay) have varying levels of sensitivity, specificity, and susceptibility to interference.[7][8] For instance, the metabolite 4-[[2,4 – diamino-6-(pteridinyl) methyl] – methylamino] – benzoic acid (DAMPA) can cross-react in some immunoassays, leading to falsely elevated readings.[4]
-
Drug-Drug Interactions: Co-administration of other drugs, such as NSAIDs or proton pump inhibitors, can affect the renal clearance of Methotrexate, leading to unexpected concentrations in in vivo studies.[9]
Q3: Can the type of specimen anticoagulant affect Methotrexate level measurements?
A3: For immunoassays, acceptable anticoagulants typically include heparin, EDTA, and oxalate.[3] However, it is crucial to use the same specimen matrix (e.g., serum or a specific type of plasma) consistently for all samples within a study, including calibrators and controls, to ensure reliable results.[10]
Troubleshooting Guides
Guide 1: Inconsistent or Low Cytotoxicity in MTT Assays
Problem: You observe minimal or highly variable dose-dependent cytotoxicity when treating cancer cells with Methotrexate, particularly in patient-derived or xenograft cells.[8][11]
Root Cause: The salvage pathway. Methotrexate blocks the de novo synthesis of purines and pyrimidines by inhibiting dihydrofolate reductase (DHFR).[10][12] However, cells can salvage essential metabolites like thymidine and hypoxanthine directly from the culture medium, bypassing the MTX-induced block and surviving.[1][2]
Solution: Perform the assay in a medium depleted of these salvage pathway metabolites.
Troubleshooting Workflow for Inconsistent Cytotoxicity Data
Caption: Workflow for diagnosing inconsistent Methotrexate cytotoxicity.
Guide 2: Troubleshooting Inconsistent HPLC Quantification
Problem: You are experiencing issues like shifting retention times, poor peak shape (tailing, fronting), or a noisy baseline when quantifying Methotrexate using HPLC.
Common Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent mobile phase composition or pH.[1] Fluctuations in column temperature. | Prepare fresh mobile phase daily. Ensure accurate pH measurement. Use a column oven for stable temperature control. |
| Peak Tailing | Interaction of MTX's carboxyl groups with active sites (residual silanols) on the column.[6] Column overload. | Reduce the mobile phase pH to suppress silanol (B1196071) activity. Use a high-purity silica (B1680970) column. Reduce sample concentration or injection volume.[13] |
| High Backpressure | Particulate matter from samples or mobile phase blocking the column frit.[2][13] Buffer precipitation. | Filter all samples and mobile phases through a 0.2 µm filter. Use a guard column to protect the analytical column.[6] Ensure buffer salts are fully dissolved in the mobile phase. |
| Noisy Baseline | Air bubbles in the pump or detector.[1] Contaminated mobile phase. | Degas the mobile phase thoroughly using sonication or vacuum degassing. Use high-purity (HPLC-grade) solvents. |
Quantitative Data Summary
Table 1: Reported Methotrexate IC50 Values in Various Cell Lines
The IC50 of Methotrexate can vary significantly based on the cell line, incubation time, and assay conditions (e.g., media composition).
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| Daoy | Medulloblastoma | 6 days | 0.095 | [14] |
| Saos-2 | Osteosarcoma | 6 days | 0.035 | [14] |
| HTC-116 | Colorectal Cancer | 48 hours | 0.15 | [7][15] |
| A-549 | Lung Carcinoma | 48 hours | 0.10 | [7][15] |
| MCF-7 | Breast Cancer | 48 hours | >50 (free MTX) | [16] |
| HeLa | Cervical Cancer | 48 hours | >50 (free MTX) | [16] |
| T24 | Bladder Cancer | 72 hours | 0.0167 | [5] |
| AU-565 | Breast Cancer | 72 hours | 0.0526 | [5] |
Note: The higher IC50 values reported for HeLa and MCF-7 cells in one study highlight the significant impact of experimental conditions on observed cytotoxicity.[16]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay with Salvage Pathway Depletion
This protocol is adapted for Methotrexate to prevent inconsistencies caused by salvage metabolites.[8][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Medium Preparation (Crucial Step):
-
Use a base medium with low/no folic acid and no thymidine or hypoxanthine (e.g., Folate-Free DMEM).
-
Alternatively, enzymatically deplete standard medium: Incubate supplemented RPMI-1640 with xanthine (B1682287) oxidase (to degrade hypoxanthine) and thymidine phosphorylase (to degrade thymidine) for a set period before sterile filtering and use.[8]
-
-
Drug Treatment: Prepare serial dilutions of Methotrexate in the prepared treatment medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator (37°C, 5% CO2).
-
MTT Addition: Add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[17]
-
Formazan (B1609692) Formation: Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[17] Allow the plate to stand overnight in the incubator or shake for 5-15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm, with a reference wavelength of ~630 nm to reduce background. The intensity of the purple color is proportional to the number of viable cells.
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for evaluating Methotrexate in an in vivo setting.[18]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.[18]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.[18]
-
Tumor Growth Monitoring:
-
Allow tumors to become palpable.
-
Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[19]
-
-
Randomization and Treatment:
-
When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into a vehicle control group and one or more Methotrexate treatment groups.[19]
-
Vehicle: Sterile phosphate-buffered saline (PBS) or saline.[18]
-
Dosage: The dose can vary significantly depending on the model. A starting point for high-dose therapy could be 120 mg/kg, while anti-inflammatory studies might use 2-20 mg/kg.[18] Administer via a clinically relevant route (e.g., intraperitoneal, subcutaneous).
-
-
Monitoring Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor body weight as a key indicator of drug toxicity.[18]
-
Survival: Record the survival of mice in each group.
-
Post-Mortem Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and molecular analysis.
-
Signaling Pathways and Resistance Mechanisms
Methotrexate's Core Mechanism of Action
Methotrexate primarily acts by inhibiting Dihydrofolate Reductase (DHFR), a key enzyme in the folate pathway. This depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of thymidine and purines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells.[12][20]
Caption: Methotrexate (MTX) inhibits DHFR, blocking the folate pathway.
Common Mechanisms of Methotrexate Resistance
Cells can develop resistance to Methotrexate through various mechanisms, leading to treatment failure and inconsistent experimental results.
Caption: Key mechanisms of cellular resistance to Methotrexate.
References
- 1. ijnrd.org [ijnrd.org]
- 2. agilent.com [agilent.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [diposit.ub.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methopterin, also commonly known as Methotrexate (MTX). All information is presented in a question-and-answer format to directly address specific issues encountered during in vitro cytotoxicity experiments.
Troubleshooting Guides
Issue 1: No or Low Cytotoxicity Observed
Question: I treated my cancer cell line with Methotrexate, but I'm not observing the expected level of cytotoxicity in my MTT assay. What could be the reason?
Answer: Several factors can contribute to lower-than-expected cytotoxicity. Here are some common causes and troubleshooting steps:
-
Culture Medium Composition: Standard cell culture media, such as RPMI-1640, often contain thymidine (B127349) and hypoxanthine (B114508). These molecules can be utilized by cells through salvage pathways, bypassing the inhibitory effect of Methotrexate on de novo nucleotide synthesis. This can mask the cytotoxic effects of the drug.[1]
-
Solution: Use a thymidine- and hypoxanthine-free medium for your cytotoxicity assays. Alternatively, you can enzymatically deplete these components from your standard medium using xanthine (B1682287) oxidase and thymidine phosphorylase.[1]
-
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Methotrexate.
-
Solution: Review the literature for the known sensitivity of your cell line to Methotrexate. Consider using a positive control cell line known to be sensitive to the drug. If resistance is suspected, you may need to investigate the underlying mechanisms.
-
-
Incorrect Drug Concentration or Incubation Time: The concentration of Methotrexate may be too low, or the incubation time may be too short to induce a significant cytotoxic effect.
-
Solution: Perform a dose-response experiment with a wide range of Methotrexate concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of the assay.
-
Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.
-
| Potential Cause | Recommended Solution |
| Presence of thymidine and hypoxanthine in media | Use thymidine/hypoxanthine-free media or enzymatic depletion. |
| Cell line resistance | Verify cell line sensitivity; use a positive control cell line. |
| Suboptimal drug concentration/incubation time | Perform a dose-response and time-course experiment. |
| Inappropriate cell seeding density | Optimize initial cell number for logarithmic growth. |
Issue 2: High Variability Between Replicates
Question: My cytotoxicity assay results for Methotrexate show high variability between replicate wells. How can I improve the consistency of my experiment?
Answer: High variability can obscure the true effect of the drug. Here are some common sources of variability and how to address them:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently but thoroughly between pipetting into each well.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug solutions, or assay reagents can lead to significant errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variation.
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth and drug efficacy.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.
-
-
Contamination: Microbial contamination can affect cell health and interfere with assay readouts.
-
Solution: Maintain strict aseptic techniques throughout the experiment. Regularly check your cell cultures for any signs of contamination.
-
| Source of Variability | Mitigation Strategy |
| Uneven cell distribution | Ensure homogenous cell suspension during plating. |
| Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| Edge effects on microplates | Avoid using outer wells for experimental samples. |
| Microbial contamination | Maintain strict aseptic technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methotrexate?
A1: Methotrexate is a folate antimetabolite that competitively inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of reduced folates, leading to the inhibition of cell proliferation and induction of apoptosis.
Q2: What are the common mechanisms of resistance to Methotrexate?
A2: Cancer cells can develop resistance to Methotrexate through several mechanisms:
-
Impaired drug uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for Methotrexate into cells.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump Methotrexate out of the cell.[2]
-
Altered DHFR: Amplification of the DHFR gene, leading to overexpression of the target enzyme, or mutations in DHFR that reduce its affinity for Methotrexate.[2][3]
-
Decreased polyglutamylation: Methotrexate is retained within cells by the addition of glutamate (B1630785) residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to decreased intracellular drug concentrations.[2][4]
Q3: Are there any known off-target effects of Methotrexate that could influence my experimental results?
A3: Yes, beyond its primary effect on DHFR, Methotrexate can influence other cellular pathways. For instance, it has been shown to affect the JAK/STAT signaling pathway, which is involved in inflammation and immunity.[5] Methotrexate can also modulate the NF-κB and MAPK signaling pathways.[2][6][7] These off-target effects can contribute to its overall cellular impact and should be considered when interpreting experimental data, especially in studies not directly focused on nucleotide synthesis.
Q4: Which cytotoxicity assay is most suitable for evaluating Methotrexate's effects?
A4: The choice of assay depends on the specific research question.
-
MTT or similar tetrazolium-based assays (MTS, WST-8): These colorimetric assays measure metabolic activity and are widely used for assessing cell viability and proliferation. They are relatively simple and high-throughput. However, as mentioned in Troubleshooting Issue 1, the presence of thymidine and hypoxanthine in the medium can interfere with the results.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between live, apoptotic, and necrotic cells. It provides more detailed information about the mode of cell death induced by Methotrexate.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key executioner enzymes in apoptosis. They can confirm that the observed cytotoxicity is due to apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium (consider using thymidine/hypoxanthine-free medium)
-
Methotrexate stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Methotrexate in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Methotrexate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol helps to quantify apoptotic and necrotic cells following Methotrexate treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
Methotrexate stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
After 24 hours, treat the cells with the desired concentrations of Methotrexate and a vehicle control.
-
Incubate for the desired treatment period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of Methotrexate.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate increases expression of cell cycle checkpoint genes via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Emerging Therapeutic Targets in Osteosarcoma by Revisiting the Immune and Cancer-Intrinsic Hallmarks of Cancer [mdpi.com]
Validation & Comparative
A Comparative Analysis of Methopterin and Methotrexate on Bone Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Methopterin (B1676400) and Methotrexate (B535133) on bone cells, supported by experimental data and detailed methodologies. This analysis delves into the impact of these antifolate agents on the primary cells responsible for bone remodeling: osteoclasts and osteoblasts.
While both this compound and its derivative, Methotrexate, are known for their roles as dihydrofolate reductase inhibitors, their specific impacts on bone cell biology present distinct profiles. This guide synthesizes available research to illuminate these differences, offering valuable insights for studies in rheumatology, oncology, and bone metabolism.
Quantitative Effects on Bone Cells: A Comparative Summary
Table 1: Effects of this compound on Murine Osteoclasts
| Parameter | Concentration Range | Observed Effect | Citation |
| Proliferation | 0.1 - 10 µmol/L | Inhibition | [1] |
| Activation & Bone Resorption | 0.1 - 10 µmol/L | Inhibition | [1] |
| Apoptosis | 0.1 - 10 µmol/L | Induction | [1] |
| RANK mRNA Expression | 0.01 - 10 µmol/L | Decreased | [1] |
| MMP-9 mRNA Expression | 1 - 10 µmol/L | Decreased | [1] |
| MMP-9 Secretion | 0.1 - 10 µmol/L | Inhibition | [1] |
Table 2: Effects of Methotrexate on Osteoblasts
| Cell Type | Parameter | Concentration Range | Observed Effect | Citation |
| Human Trabecular Bone-derived Osteoblast-like Cells | Proliferation | Starting from 30 nM (half maximal response) | Strong dose-dependent inhibition | [2] |
| Growing MC3T3-E1 (mouse osteogenic cell line) | Alkaline Phosphatase (ALP) Activity | Dose-dependent | Suppression | [3] |
| Growing MC3T3-E1 | Proliferation | High concentrations | Inhibition | [3] |
| Mature MC3T3-E1 | Alkaline Phosphatase (ALP) Activity | 10⁻⁸ M and 10⁻⁷ M | Inhibition | [3] |
| Mouse Bone Marrow Stromal Cells | ALP Activity & Calcified Nodule Formation | 10⁻¹⁰ M - 10⁻⁷ M | Significant suppression | [3] |
Table 3: Effects of Methotrexate on Osteoclasts and Osteoclastogenesis
| System | Parameter | Observed Effect | Citation |
| RANKL-induced Osteoclastogenesis | Osteoclast formation and expression of osteoclastic genes (NFATc1, DC-STAMP) | Significant inhibition | [1] |
| RANKL-induced Calcium Influx in Osteoclast Progenitors | Calcium (Ca²⁺) influx | Significant inhibition | [1] |
| In vivo and in vitro (Rheumatoid Arthritis model) | RANKL/RANK/OPG system | Directly affects, inhibits osteoclast formation | [4] |
| Glucocorticoid-induced Osteoclastogenesis | Osteoclastogenesis | Inhibition | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to assess the effects of this compound and Methotrexate on bone cells.
This compound Effects on Murine Osteoclasts[1]
-
Cell Culture: Murine osteoclasts were obtained by inducing bone marrow cells and were purified to a purity of 70%-80%.
-
Proliferation Assay: The effect of this compound on the proliferation of osteoclasts was determined using the MTT method.
-
Apoptosis Assay: Flow cytometric analysis was used to determine the effect of this compound on the apoptosis of osteoclasts.
-
Activation and Function Assays: TRAP (tartrate-resistant acid phosphatase) stain, bone resorption lacuna stain, and measurement of lacuna area were executed to determine the effects of this compound on the activation and function of osteoclasts.
-
MMP-9 Secretion Assay: ELISA method was used to determine the effect of this compound on the MMP-9 secretion from osteoclasts.
-
Gene Expression Analysis: RT-PCR method was used to determine the effect of this compound on the mRNA expression of RANK and MMP-9 in osteoclasts.
Methotrexate Effects on Human Osteoblasts[2]
-
Cell Culture: Human trabecular bone-derived osteoblast-like cells were cultured.
-
Proliferation and Differentiation Analysis: The effects of Methotrexate were assessed by analyzing markers of proliferation and differentiation in the presence or absence of 1,25-dihydroxyvitamin D3 (1,25[OH]₂D₃).
Methotrexate Effects on Osteoblastic Differentiation[3]
-
Cell Lines: The study utilized a mouse osteogenic cell line (MC3T3-E1), a human osteoblastic osteosarcoma cell line (SaOS-2), and mouse bone marrow stromal cells.
-
Functional Assessment: Osteoblast function was assessed by measuring the cellular activity of alkaline phosphatase (ALP) and the mineralization capacity of the cultures.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways through which this compound and Methotrexate exert their effects on bone cells.
Caption: Proposed mechanism of this compound on osteoclasts.
Caption: Methotrexate's impact on the RANKL signaling axis.
Caption: Methotrexate's interference with Wnt signaling.
Caption: Methotrexate's anti-inflammatory effect via adenosine.
Discussion and Conclusion
The available evidence suggests that both this compound and Methotrexate can significantly modulate bone cell activity, albeit through potentially different primary mechanisms and with varying potencies on different cell types.
This compound has demonstrated a clear inhibitory effect on osteoclasts, the cells responsible for bone resorption. By inhibiting their proliferation, activation, and bone-resorbing function, and by inducing apoptosis, this compound shows potential as a direct modulator of osteoclast activity.[1] Its ability to downregulate RANK and MMP-9 mRNA further supports its role in interfering with key signaling pathways essential for osteoclastogenesis and function.[1]
Methotrexate , on the other hand, exhibits a more complex and perhaps dual role in bone metabolism. It is a potent inhibitor of osteoblast proliferation and differentiation, which are the bone-forming cells.[2][3] This action could contribute to the bone loss and osteoporosis sometimes observed with high-dose or long-term Methotrexate therapy.[6] Conversely, Methotrexate also inhibits osteoclastogenesis.[1][4] This effect is mediated, at least in part, by its interference with the RANKL signaling pathway, a critical regulator of osteoclast formation and activity.[1][4] Furthermore, Methotrexate's anti-inflammatory effects, mediated through adenosine signaling, can indirectly protect against inflammatory bone loss by inhibiting osteoclast activity.[7][8]
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific molecular mechanisms of this compound and Methotrexate on both osteoblasts and osteoclasts. Such research would be invaluable for the development of more targeted therapies for bone disorders associated with inflammatory diseases and cancer.
References
- 1. Methotrexate inhibits osteoclastogenesis by decreasing RANKL-induced calcium influx into osteoclast progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of methotrexate on human osteoblasts in vitro: modulation by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate (MTX) inhibits osteoblastic differentiation in vitro: possible mechanism of MTX osteopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Methotrexate inhibits glucocorticoids-induced osteoclastogenesis via activating IFN-γR/STAT1 pathway in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms for methotrexate chemotherapy-induced bone growth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Prevents Inflammatory Osteolysis By Activation of the Adenosine a2A Receptor (A2AR) - ACR Meeting Abstracts [acrabstracts.org]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating the Mechanism of Action of Methotrexate (Methopterin)
A Note on Terminology: The name "Methopterin" is not commonly used in current literature. It is likely a reference to Methotrexate (B535133) , which was formerly known as Athis compound.[1] This guide will proceed under the assumption that the topic of interest is Methotrexate, a widely studied antifolate drug.
This guide provides an objective comparison of experimental methodologies for cross-validating the mechanism of action of Methotrexate. It is intended for researchers, scientists, and drug development professionals seeking to confirm on-target effects and understand the broader cellular impact of this cornerstone therapeutic agent.
Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Methotrexate's principal mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[3][4] THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][5] By blocking DHFR, Methotrexate depletes the cellular pool of THF, thereby arresting DNA synthesis, inhibiting cell proliferation, and inducing apoptosis in rapidly dividing cells.[2][4]
While DHFR inhibition is central, particularly in oncology, Methotrexate's efficacy in autoimmune diseases like rheumatoid arthritis is thought to involve additional mechanisms, such as the promotion of adenosine (B11128) release, which has anti-inflammatory effects.[6][7] This highlights the importance of using orthogonal methods to validate its primary mechanism and explore secondary effects.
Cross-Validation Methodologies for Target Engagement
To rigorously confirm that Methotrexate's cellular effects are mediated by its interaction with DHFR, multiple independent experimental approaches should be employed. Below are three distinct methods for validating this drug-target interaction.
Method 1: In Vitro DHFR Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR. It is a fundamental first step in confirming the primary mechanism of action.
Experimental Protocol: The DHFR activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.
-
DHFR Enzyme: Reconstitute purified human DHFR enzyme in cold assay buffer to a working concentration (e.g., 200 nM).
-
Substrate (DHF): Prepare a 10 mM stock solution of Dihydrofolate in assay buffer.
-
Cofactor (NADPH): Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Inhibitor: Prepare a serial dilution of Methotrexate in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add assay buffer, inhibitor (Methotrexate dilutions), and DHFR enzyme. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[8]
-
Initiate the reaction by adding the DHF substrate and NADPH cofactor.
-
-
Data Acquisition:
-
Immediately measure the kinetic change in absorbance at 340 nm over 10-20 minutes using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each Methotrexate concentration relative to the vehicle control.
-
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparative Data:
| Compound | Target Enzyme | IC50 (nM) |
| Methotrexate | DHFR | ~1 - 10 |
| Pemetrexed | DHFR | ~7 - 20 |
| Aminopterin | DHFR | ~0.5 - 5 |
Note: IC50 values are approximate and can vary based on assay conditions.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct drug-target engagement within intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand, thus resisting heat-induced denaturation and aggregation.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., K562 leukemia cells) to 80-90% confluency.
-
Treat cells with Methotrexate at the desired concentration or a vehicle control (DMSO) for 1 hour at 37°C to allow for drug uptake.[13]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]
-
-
Protein Detection and Analysis:
-
Collect the supernatant and quantify total protein concentration (e.g., via BCA assay).
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western Blotting using a primary antibody specific for DHFR.
-
Quantify the band intensity for DHFR at each temperature point for both treated and untreated samples.
-
-
Data Analysis:
-
Plot the percentage of soluble DHFR remaining relative to the non-heated control against the temperature for both conditions.
-
The resulting "melting curves" will show a rightward shift for the Methotrexate-treated sample, indicating thermal stabilization and target engagement. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).
-
Comparative Data:
| Condition | Target Protein | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | DHFR | ~48°C | - |
| Methotrexate (10 µM) | DHFR | ~56°C | +8°C |
Note: Tm values are illustrative and cell line-dependent.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review | RHAPP [contentrheum.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Independent Verification of Methotrexate's Anti-inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Methotrexate (B535133) against two common alternatives, Dexamethasone and Ibuprofen (B1674241). The information is supported by experimental data and detailed methodologies to aid in independent verification and further research.
Methotrexate, a cornerstone in the treatment of chronic inflammatory diseases like rheumatoid arthritis, exerts its anti-inflammatory effects through a multifaceted mechanism primarily involving the release of adenosine, a potent endogenous anti-inflammatory agent. This guide delves into the molecular underpinnings of Methotrexate's action and contrasts it with the glucocorticoid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, focusing on their impact on key inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the transcription factor Nuclear Factor-kappa B (NF-κB).
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of Methotrexate, Dexamethasone, and Ibuprofen in modulating key inflammatory markers. It is important to note that the experimental conditions, such as cell types, drug concentrations, and stimulus used, vary across studies, which may influence the observed effects.
Table 1: Methotrexate's Effect on Inflammatory Markers
| Inflammatory Marker | Cell Type/Model | Methotrexate Concentration | Observed Effect | Citation |
| TNF-α | Rheumatoid Arthritis Patient T-cells | Low dose | Reduction in TNF positive CD4 T cells. | [1] |
| IL-6 | Rheumatoid Arthritis Patient Synoviocytes | 1 µg/ml | Suppression of spontaneous and induced IL-6 production. | [2] |
| NF-κB | Jurkat T-cells | 0.1 µM | Reduced TNF-α-dependent activation of NF-κB. | [3] |
| IL-6 & IL-1β | Human Macrophages | Not specified | Diminished production in LPS, LTA, TNFα, or RASF-challenged macrophages. | [4] |
Table 2: Dexamethasone's Effect on Inflammatory Markers
| Inflammatory Marker | Cell Type/Model | Dexamethasone Concentration | Observed Effect | Citation |
| TNF-α & IL-1β | Human Adipocytes | Not specified | Inhibited TNF-α-induced mRNA expression of TNF-α and IL-1β. | [5] |
| IL-6 | Posterior Vertebral Stabilization Patients | 10 mg (intravenous) | Lower serum IL-6 levels post-surgery compared to ibuprofen alone. | [5] |
| NF-κB | Rotator Cuff Tenocytes | 1 µM | Promoted nuclear localization of p65, p50, and p52. | [6] |
| IL-6 & IL-8 | Human Chondrocyte Cell Line | Not specified | Significantly decreased TNF-α induced expression. | [7] |
Table 3: Ibuprofen's Effect on Inflammatory Markers
| Inflammatory Marker | Cell Type/Model | Ibuprofen Concentration | Observed Effect | Citation |
| TNF-α & IL-6 | Healthy Volunteers (endotoxin-induced) | Not specified | Augmented circulating levels of TNF-α and IL-6. | [8] |
| IL-6 | Posterior Vertebral Stabilization Patients | 800 mg (intravenous) | Higher serum IL-6 levels post-surgery compared to Dexamethasone combination. | [5] |
| NF-κB | Cystic Fibrosis Respiratory Epithelial Cells | 480 µM | Modest suppression of NF-κB transcriptional activity. | [9] |
| IL-6 & IL-8 | Human Chondrocyte Cell Line | Not specified | Significantly decreased TNF-α induced expression. | [7] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these three compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
For the independent verification of the anti-inflammatory effects discussed, the following are generalized protocols for key experiments.
Measurement of TNF-α and IL-6 Production by ELISA
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of TNF-α and IL-6 in cell culture supernatants.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages, primary synoviocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of Methotrexate, Dexamethasone, Ibuprofen, or a vehicle control for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 1 µg/mL), to induce cytokine production and incubate for an appropriate time (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
Following incubation, centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, followed by blocking non-specific binding sites.
-
Add prepared standards and the collected cell supernatants to the wells and incubate.
-
After washing, add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).
-
A final wash is performed before adding a substrate solution, which develops a color in proportion to the amount of cytokine present. The reaction is stopped with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α or IL-6 in the experimental samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine concentrations in the drug-treated groups to the vehicle-treated control group to determine the inhibitory effect.
-
NF-κB Activity Assay
This protocol describes a common method to measure the activation of the NF-κB p65 subunit, which involves its translocation to the nucleus.
Detailed Steps:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described for the cytokine measurement assay.
-
-
Nuclear Protein Extraction:
-
After treatment, harvest the cells and perform nuclear protein extraction using a commercially available kit. This process involves sequential lysis of the cell and nuclear membranes to separate the cytoplasmic and nuclear fractions.
-
-
Protein Quantification:
-
Measure the protein concentration of the nuclear extracts using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent steps.
-
-
NF-κB Transcription Factor Assay:
-
Use a commercially available NF-κB p65 transcription factor assay kit.
-
Add equal amounts of nuclear extract protein to the wells of a 96-well plate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow the active NF-κB in the extracts to bind to the oligonucleotide.
-
After washing, add a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.
-
Add a substrate and stop solution to develop and then terminate the colorimetric reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
The absorbance is directly proportional to the amount of activated p65 bound to the plate. Compare the values from the drug-treated groups to the control group to assess the inhibition of NF-κB activation.
-
Logical Comparison of Anti-inflammatory Drugs
The choice of an anti-inflammatory agent depends on the specific inflammatory condition, the desired mechanism of action, and the potential side effects. The following diagram illustrates the logical relationship and key distinguishing features of Methotrexate, Dexamethasone, and Ibuprofen.
This guide provides a foundational comparison of the anti-inflammatory effects of Methotrexate, Dexamethasone, and Ibuprofen. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific experimental needs. The complexity of inflammatory responses necessitates a thorough understanding of the distinct mechanisms of these widely used therapeutic agents.
References
- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate suppresses the interleukin-6 induced generation of reactive oxygen species in the synoviocytes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate suppresses inflammatory agonist induced interleukin 6 synthesis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate suppresses NF-kappaB activation through inhibition of IkappaBalpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone, celecoxib, and methotrexate on the histology and metabolism of bone tissue in healthy Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Methotrexate and Other Dihydrofolate Reductase Inhibitors
This guide provides a comprehensive comparison of the in vitro performance of Methotrexate (also known as Amethopterin) with other prominent dihydrofolate reductase (DHFR) inhibitors, including Aminopterin, Pemetrexed (B1662193), and Pralatrexate (B1268). Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer therapies. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity. The following tables summarize the inhibitory activities (IC50 and Ki values) of Methotrexate and other well-established DHFR inhibitors against various cancer cell lines and DHFR enzymes. A lower value indicates greater potency.
Table 1: Comparison of IC50 Values of DHFR Inhibitors in Pediatric Leukemia and Lymphoma Cell Lines [1]
| Compound | Median IC50 (nM) |
| Talotrexin (B219711) | 7 |
| Aminopterin | 17 |
| Methotrexate | 78 |
| Pemetrexed | 155 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[2]
Table 2: Inhibitory Activity (Ki) Against Human DHFR
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Aminopterin | Human recombinant DHFR | 3.7 pM[2][3] |
| Methotrexate | Human DHFR | 26 nM - 45 nM[4] |
| Pralatrexate | DHFR | 45 nM[4] |
| Pemetrexed (pentaglutamate) | DHFR | 7.2 nM[5] |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 3: Comparative In Vitro Cytotoxicity of Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08[6] |
| NCI-H3255 | Adenocarcinoma | 0.05[6] |
| NCI-H441 | Adenocarcinoma | 5.93[6] |
| SNU-601 | Gastric Cancer | 0.017 - 0.036[7] |
| SNU-5 | Gastric Cancer | 10.7[7] |
| SNU-620 | Gastric Cancer | > 50[7] |
Experimental Protocols
Determination of In Vitro Inhibitory Potency (IC50) against DHFR
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against dihydrofolate reductase (DHFR).
Materials:
-
Purified recombinant human or bacterial DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)
-
Test inhibitor (e.g., Methotrexate) and reference inhibitors
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In the wells of the microplate, add the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor or reference inhibitor to the respective wells. Include control wells with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Growth Inhibition Assay (MTT Assay)
Objective: To assess the cytotoxic effects of a compound on cancer cell lines.
Procedure:
-
Cell Seeding: Seed a predetermined number of cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Express cytotoxicity as the percentage of surviving cells relative to untreated control cultures. Calculate the IC50 value, the concentration required to inhibit cell growth by 50%.[7]
Signaling Pathways and Experimental Workflows
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Methotrexate's Effects Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Methotrexate (B535133), a folate analog, across various species. The information is intended to support research and drug development efforts by providing key experimental data and methodologies. As "Methopterin" is a historical synonym for Methotrexate (formerly athis compound), this guide will focus on the extensive data available for Methotrexate and its close analog, Aminopterin.
Executive Summary
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and cellular replication.[1] While its primary mechanism of action is consistent across species, its pharmacokinetic profile and toxicological effects can vary significantly. These differences are crucial for the preclinical evaluation and clinical application of Methotrexate and related antifolate compounds. This guide summarizes key quantitative data on toxicity and pharmacokinetics, details common experimental protocols, and visualizes the core signaling pathway and a representative experimental workflow.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Methotrexate, Aminopterin, and related compounds are structural analogs of folic acid that competitively inhibit dihydrofolate reductase (DHFR).[2][3] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4] The resulting depletion of nucleotide precursors leads to the inhibition of DNA synthesis, repair, and cellular replication, particularly affecting rapidly dividing cells such as cancer cells and immune cells.[1][4]
Comparative Toxicity
The toxicity of Methotrexate varies significantly across species. These differences can be attributed to variations in metabolism, excretion, and target organ sensitivity.
Quantitative Toxicity Data
| Species | Route of Administration | LD50 / MTD | Key Toxic Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | LD50: 59 mg/kg (5-week-old), 284 mg/kg (16-week-old) | Hematopoietic and gastrointestinal damage, nephrotoxicity, hepatotoxicity.[5][6] | [5][6] |
| Rat | Oral | LDLo: 2.5 mg/kg (Aminopterin) | Hematopoietic depression, gastrointestinal lesions, hepatotoxicity.[7][8] | [7][8] |
| Rat | Intravenous (i.v.) | MTD: 3-5 g/kg | Sudden reductions in heart rate and blood pressure at high doses. | [9] |
| Rabbit | Intraperitoneal (i.p.) | - | Hepatotoxicity, but resistance to nephrotoxicity.[2] | [2] |
| Dog | Subcutaneous (s.c.) | - | Lethality observed with 0.041 mg/kg/day x 6 days (Aminopterin). | [8] |
LD50: Lethal Dose, 50%; MTD: Maximum Tolerated Dose; LDLo: Lowest Published Lethal Dose.
Comparative Pharmacokinetics
Species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of Methotrexate are well-documented. A key metabolic pathway is the hydroxylation of Methotrexate to 7-hydroxymethotrexate by aldehyde oxidase (AOX), an enzyme with markedly different activity levels across species.[1][10]
Pharmacokinetic Parameters
| Species | Bioavailability (Oral) | Key Metabolic Pathway | Plasma Half-life | Primary Excretion Route | Reference |
| Mouse | - | - | - | - | - |
| Rat | Low (10% at 0.5 mg/kg)[11] | Low AOX activity.[11] | Dose-dependent. | Bile and Urine.[11] | [11][12] |
| Monkey | Low (5% at 0.5 mg/kg)[11] | High AOX activity (extensive first-pass effect).[11] | - | Urine.[11] | [11] |
| Rabbit | - | Very high AOX activity.[1][10] | - | - | [1][10] |
| Human | - | Low AOX activity.[7] | 3–10 hours (low doses), 8–15 hours (high doses). | Urine (80–100%). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are summaries of common experimental protocols for assessing Methotrexate's effects.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Principle: The activity of DHFR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme
-
DHFR substrate (Dihydrofolic acid)
-
NADPH
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Methotrexate (as a positive control inhibitor)
-
96-well microplate and reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
-
Add the test compound (or Methotrexate) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a controlled temperature.
-
The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percentage of inhibition by comparing the rate in the presence of the inhibitor to the rate in its absence.[5][13][14]
Methotrexate-Induced Nephrotoxicity in Mice
This in vivo model is used to study the kidney damage caused by Methotrexate and to evaluate potential protective agents.
Animals: Male BALB/c mice are commonly used.
Procedure:
-
Acclimatize the animals for a week before the experiment.
-
Divide the mice into control and treatment groups.
-
Induce nephrotoxicity by administering a single intraperitoneal (i.p.) injection of Methotrexate (e.g., 20 mg/kg).[15]
-
The control group receives a saline injection.
-
After a specific period (e.g., 5-10 days), collect blood samples for biochemical analysis of renal function markers (e.g., creatinine, BUN).
-
Euthanize the animals and collect kidney tissues for histopathological examination and analysis of oxidative stress and inflammatory markers.[15][16]
Conclusion
The comparative data presented in this guide highlight the significant interspecies variations in the effects of Methotrexate. These differences underscore the importance of careful species selection and dose extrapolation in preclinical studies. A thorough understanding of the species-specific pharmacokinetics and toxicology of Methotrexate is essential for the successful development of new antifolate therapies and for the refinement of existing treatment regimens. Further research into the molecular mechanisms underlying these species differences will continue to enhance the predictive value of animal models in drug development.
References
- 1. Interspecies differences in the metabolism of methotrexate: An insight into the active site differences between human and rabbit aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopterin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Interspecies Differences in the Metabolism of Methotrexate: An Insight into the Active Site Differences between Human and Rabbit Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species differences in oral bioavailability of methotrexate between rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mitigating Methotrexate-Induced Kidney Damage in Mice by the Phragmanthera austroarabica Extract, Its Major Constituent, and Its Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
A Side-by-Side Comparison of Methopterin and Aminopterin for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Methopterin and Aminopterin (B17811), two potent folate antagonists. This document summarizes their mechanisms of action, chemical structures, and available in vitro efficacy data.
Introduction
This compound and Aminopterin are both antifolate agents that function as competitive inhibitors of dihydrofolate reductase (DHFR).[1] By targeting this crucial enzyme, they disrupt the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and ultimately inhibits DNA replication and cell division.[2] This mechanism of action has made them subjects of interest in cancer chemotherapy. Aminopterin, a 4-amino analog of folic acid, was one of the first chemotherapy drugs to induce remission in childhood leukemia.[3] this compound, or N-methylfolic acid, is another derivative of folic acid. While historically Aminopterin has been more widely studied, this guide aims to provide a comparative overview of both compounds based on available scientific literature.
Chemical Structure and Mechanism of Action
The primary structural difference between this compound and Aminopterin lies in the pteridine (B1203161) ring and the substitution on the p-aminobenzoyl group. Aminopterin possesses an amino group at the C4 position of the pteridine ring, a feature that contributes to its high affinity for DHFR. In contrast, this compound has an oxo- group at this position and a methyl group on the nitrogen linking the pteridine ring to the benzoyl moiety.
Both molecules exert their cytotoxic effects by competitively binding to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The inhibition of DHFR leads to a depletion of the intracellular THF pool, resulting in the cessation of DNA synthesis and cell death.[2]
Quantitative Data Summary
Direct side-by-side experimental data comparing the efficacy of this compound and Aminopterin is limited in publicly available literature. However, data for the closely related and clinically established antifolate, Methotrexate (B535133), can provide valuable context for Aminopterin's potency. Methotrexate is structurally similar to this compound, with the key difference being an amino group instead of an oxo group at the C4 position of the pteridine ring.
The following table summarizes the 50% inhibitory concentration (IC50) values for Aminopterin and Methotrexate against various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Drug | IC50 (nM) |
| Pediatric Leukemia/Lymphoma | Aminopterin | 17 (median) |
| Pediatric Leukemia/Lymphoma | Methotrexate | 78 (median) |
| L1210 (Murine Leukemia) | Aminopterin | 2 |
| L1210 (Murine Leukemia) | Methotrexate | 2 |
| L1210/R81 (MTX-resistant) | Aminopterin Analogue (APA-Orn) | More potent than Aminopterin |
| L1210/R81 (MTX-resistant) | Methotrexate Analogue (mAPA-Orn) | More potent than Methotrexate |
Data compiled from multiple sources.[3][4] Note that the IC50 values can vary depending on the experimental conditions.
The data indicates that Aminopterin generally exhibits a lower IC50 and is therefore more potent in vitro than Methotrexate in pediatric leukemia and lymphoma cell lines.[3]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both this compound and Aminopterin is the folate metabolism pathway, leading to the inhibition of DNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methopterin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methopterin (B1676400), a historical synonym for the widely used chemotherapy agent and immune-system suppressant methotrexate (B535133), requires stringent disposal procedures due to its cytotoxic and hazardous nature.[1][2] As a potent antimetabolite, this compound, like methotrexate and the structurally similar aminopterin (B17811), is classified as a hazardous drug, necessitating specialized handling and disposal to ensure personnel safety and environmental protection.[1][3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, aligning with established protocols for cytotoxic and antineoplastic agents.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent exposure. Personnel handling this compound waste must be trained in handling hazardous drugs.[4]
Required PPE includes:
-
Gloves: Two pairs of chemotherapy-tested gloves (double-gloving) are recommended.[5]
-
Gown: A disposable gown made of a material tested for use with chemotherapy agents.[5]
-
Eye and Face Protection: Safety glasses or goggles and a face shield to protect against splashes.
-
Respiratory Protection: A respirator (e.g., N95) should be used when there is a risk of aerosolization.[4]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and associated waste is incineration at a licensed hazardous waste facility.[6][7]
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is critical. Waste should be categorized as either "trace" or "bulk" contaminated.
-
Trace Contaminated Waste: This category includes items with minimal residual drug, such as empty vials, syringes, needles (sharps), tubing, and contaminated PPE (gloves, gowns).[8] Empty containers are generally considered to have less than 3% of the original quantity remaining.[8]
-
Bulk Contaminated Waste: This includes unused or partially used vials of this compound, solutions, and materials heavily contaminated from a spill.
Step 2: Containerization
Use designated, properly labeled, and leak-proof containers for each waste stream.
-
Trace Sharps Waste: Place all contaminated sharps directly into a yellow, puncture-resistant sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[8][9] Do not recap, bend, or break needles.[5]
-
Trace Non-Sharps Waste: Contaminated PPE, empty IV bags, and other soft materials should be placed in a designated yellow bag or container clearly marked as "Trace Chemotherapy Waste."[9] These bags should be sealed to prevent leakage.[4]
-
Bulk Waste: All bulk this compound waste, including unused or partially used vials and spill cleanup materials, must be collected in a black hazardous waste container.[10] This container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound/Methotrexate), and the associated hazards (e.g., "Toxic," "Cytotoxic").
Step 3: Spill Management
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don PPE: If not already wearing it, don the full required PPE.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover to avoid raising dust.
-
Clean the Area: Decontaminate the spill area according to your institution's established protocols, typically involving a three-step cleaning process with appropriate detergents and deactivating agents.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be placed in the designated black hazardous waste container.[6]
Step 4: Storage and Collection
Store sealed waste containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service. Ensure compliance with all local, state, and federal regulations regarding hazardous waste storage times.[5]
Quantitative Disposal Parameters
For optimal destruction of this compound, specific incineration conditions are recommended.
| Parameter | Recommended Specification |
| Disposal Method | Incineration in an approved/permitted hazardous waste facility |
| Incineration Temperature | 1000°C or higher |
Table 1: Key quantitative parameters for the disposal of this compound waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risk to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 3. Reduced forms of aminopterin and methotrexate in L1210 lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 7. beaufort.tricare.mil [beaufort.tricare.mil]
- 8. Chemotherapy & Hazardous Drugs | UW Environmental Health & Safety [ehs.washington.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. cdc.gov [cdc.gov]
Essential Safety and Operational Guide for Handling Methopterin
This document provides immediate safety, handling, and disposal protocols for Methopterin, also commonly known as Methotrexate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Consistent adherence to PPE guidelines is the first line of defense against accidental exposure. The required equipment varies based on the specific handling procedures and the risk of aerosol generation.
| PPE Category | Standard Handling | Large Spills or Aerosol Generation |
| Gloves | Nitrile or latex gloves are required. Double gloving is recommended.[1] | Double gloves (neoprene) are recommended.[1] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[1][2][3] | Tightly fitting safety goggles or a full-face respirator.[2] |
| Body Protection | A closed-front lab coat with cuffs is required.[1] For larger quantities, a disposable gown is recommended.[4] | Chemical-protective coveralls and boots.[1] |
| Respiratory Protection | Generally not required for normal use in a well-ventilated area or biological safety cabinet.[1] | A half-mask air-purifying respirator with HEPA (P100) cartridges or a self-contained breathing apparatus (SCBA).[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound that may produce dust or aerosols should be conducted in a Class II Type B biological safety cabinet or a well-ventilated area.[1]
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked and access should be restricted.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols. If aerosolization is possible, use appropriate respiratory protection and engineering controls.[1]
Storage:
-
Store this compound at 15-30°C, protected from light.[1]
-
Keep containers tightly closed in a dry place.[5]
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuation: For large spills, evacuate non-essential personnel from the affected area.[6][7]
-
Ventilation: Increase ventilation in the area of the spill to disperse any potential aerosols.[1]
-
Containment: Contain the spill using absorbent materials.[1][6][7]
-
Personal Protective Equipment: Don the appropriate PPE for spill cleanup, which may include respiratory protection for large spills.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
-
Disposal: Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed, labeled hazardous waste container for incineration.[1][8]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Segregation: Segregate all contaminated items, including needles, syringes, vials, gloves, and gowns.[1][8]
-
Containment: Place all waste in sealed, clearly labeled plastic bags or containers marked as hazardous waste.[8]
-
Disposal Method: The primary recommended method of disposal is incineration in an approved and permitted facility.[1][8]
-
Regulatory Compliance: All disposal must adhere to federal, state, and local regulations.[1] Drain disposal is not recommended.[1]
Diagrams of Procedural Workflows
Below are diagrams illustrating the key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Workflow for this compound Spill Cleanup and Disposal.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. echemi.com [echemi.com]
- 3. medline.com [medline.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
